molecular formula C7H14N2 B152131 (R)-1,4-Diazabicyclo[4.3.0]nonane CAS No. 96193-27-0

(R)-1,4-Diazabicyclo[4.3.0]nonane

Cat. No.: B152131
CAS No.: 96193-27-0
M. Wt: 126.2 g/mol
InChI Key: FTTATHOUSOIFOQ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1,4-Diazabicyclo[4.3.0]nonane is a versatile chiral bicyclic amine that serves as a critical scaffold in medicinal chemistry and asymmetric synthesis. Its primary research value lies in its role as a key synthetic intermediate for the development of pharmacologically active molecules and enantioselective catalysts . This compound is structurally related to the 1,4-diazabicyclo[4.3.0]nonan-9-one pharmacophore, which has been identified as a high-potency nootropic agent in preclinical studies . Molecular simplification studies suggest that the core structure can be mimicked by piperazine derivatives to retain and enhance cognitive-enhancing activity, pointing to its significance in central nervous system (CNS) drug discovery . Furthermore, the rigid, chiral framework of this compound makes it highly valuable in catalysis, where it is employed as a stationary phase for the separation of enantiomeric mixtures and as a catalyst for the enantioselective synthesis of various organic compounds and drugs . Its application extends to the synthesis of complex molecules like fluoroquinolone antibiotics, demonstrating its utility in constructing structurally diverse and therapeutically important agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTATHOUSOIFOQ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426475
Record name (8aR)-Octahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96193-27-0
Record name (8aR)-Octahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R)-1,4-Diazabicyclo[4.3.0]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-1,4-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 96193-27-0

This technical guide provides a comprehensive overview of (R)-1,4-Diazabicyclo[4.3.0]nonane, a chiral bicyclic diamine of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis, spectroscopic data, and key applications, with a focus on its role as a valuable building block in medicinal chemistry.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 96193-27-0N/A
Molecular Formula C₇H₁₄N₂[1]
Molecular Weight 126.20 g/mol [1]
Boiling Point 199.6 ± 8.0 °C at 760 mmHg[2]
Density 1.0 ± 0.1 g/cm³[2]
Solubility Slightly soluble in water.[3][4]

Table 2: Spectroscopic Data for (S,S)-2,8-diazabicyclo[4.3.0]nonane and a Derivative of 1,4-Diazabicyclo[4.3.0]nonane

Spectroscopic Data for (S,S)-2,8-diazabicyclo[4.3.0]nonane
¹H NMR (CDCl₃) δ (ppm): 3.08-3.07 (m, 1H), 3.06-2.81 (m, 4H), 2.70-2.67 (m, 1H), 2.52-2.51 (m, 1H), 2.00-1.99 (m, 1H), 1.95-1.87 (br, 2H), 1.63-1.60 (m, 2H), 1.35-1.32 (m, 2H)
Spectroscopic Data for 2-(3-indolylmethyl)-4-(tert-butoxycarbonyl)-1,4-diaza-2-oxobicyclo[4.3.0]nonane-9-carboxylic acid
IR (KBr) ν (cm⁻¹): 3314, 2940, 1709, 1692, 1611, 1381, 1169
¹H NMR (DMSO-d₆, 100 °C) δ (ppm): 12.1 (br s, 1H), 10.56 (br s, IH), 7.43 (d, J = 7.8 Hz, IH), 7.32 (d, J= 7.9 Hz, IH), 6.93-7.07 (m, 3H), 4.38 (t, J = 5 Hz, Ill), 4.09 (d, J=87Hz, IH), 3.73 (d, J=86Hz, lH), 3.33 (A of ABX, J=6.4, 14Hz, lH), 3.13 (B of ABX, J= 4.5, 14 Hz, IH), 2.84 (br s, 2H), 1.2-1.9 (m, 4H), 1.38 (s, 9H)
HRMS (FAB) m/z: 413.1952 [M+H]⁺, calculated for C₂₂H₂₇N₃O₅ [M+H]⁺: 413.1951

Synthesis and Experimental Protocols

One common approach involves the synthesis of a racemic mixture of the diazabicyclo[4.3.0]nonane core followed by chiral resolution. An alternative is an asymmetric synthesis starting from a chiral precursor.

General Synthetic Strategy for (S,S)-2,8-diazabicyclo[4.3.0]nonane

A widely used method for synthesizing the enantiomerically pure (S,S)-2,8-diazabicyclo[4.3.0]nonane starts from 2,3-pyridinedicarboxylic acid. The general steps are as follows:

  • Diesterification: 2,3-pyridinedicarboxylic acid is converted to its corresponding diester.

  • Reduction: The pyridine ring is reduced.

  • Chlorination: The hydroxyl groups are replaced with chlorine.

  • Cyclization: Intramolecular cyclization is achieved using a suitable reagent like p-toluenesulfonamide.

  • Hydrogenation: Further reduction of the ring system.

  • Resolution: The racemic mixture is resolved using a chiral resolving agent such as D-tartaric acid.

  • Deprotection: Removal of any protecting groups to yield the final product.

The overall yield for this multi-step synthesis is reported to be around 32% with an optical purity of 99.7%.[5]

Experimental Protocol: Racemization of a 1,4-Diazabicyclo[4.3.0]nonane Derivative

In the synthesis of chiral compounds, it is often desirable to be able to racemize and recycle the unwanted enantiomer. The following is a general procedure for the racemization of (1R, 6S)-8-Benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane, a closely related derivative. This process is typically base-catalyzed.

Materials:

  • (1R, 6S)-8-Benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane (undesired enantiomer)

  • Methylene dichloride (or other halogenated solvent)

  • Sodium methoxide (or other suitable base)

  • Acetic acid

  • De-mineralized water

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of the undesired enantiomer in methylene dichloride, slowly add a catalytic amount of sodium methoxide at room temperature under an inert atmosphere.

  • Stir the reaction mixture for approximately 1 hour. The progress of the racemization can be monitored by chiral HPLC.

  • Once the reaction is complete, quench the reaction by adding acetic acid and stir for an additional 30 minutes.

  • Add de-mineralized water and separate the organic layer.

  • The organic layer, containing the racemic mixture, can then be processed for the isolation of the desired product.

This racemization process allows for the efficient recycling of the undesired enantiomer, improving the overall yield of the desired chiral product.[6]

Applications in Drug Development

This compound and its derivatives are valuable scaffolds in drug discovery and development, particularly in the areas of nootropics and antibacterial agents.

Nootropic Agents

Derivatives of 1,4-diazabicyclo[4.3.0]nonan-9-one have been shown to possess potent nootropic (cognition-enhancing) activity.[7] Molecular simplification of these bicyclic compounds has led to the development of highly active piperazine derivatives.[7] The mechanism of action for these compounds, while not fully elucidated, is believed to involve the enhancement of cholinergic neurotransmission. Studies have shown that potent derivatives can increase the release of acetylcholine in the brain.[7]

The nootropic effects of these compounds are often evaluated using the passive avoidance test, a fear-motivated test that assesses learning and memory in small animals like mice or rats.

Apparatus: A two-compartment box with a light and a dark chamber separated by a guillotine door. The dark chamber has an electrified grid floor.

Procedure:

  • Training (Acquisition Phase):

    • Place the animal in the light compartment.

    • After an acclimatization period, open the guillotine door.

    • When the animal enters the dark compartment (which they naturally prefer), close the door and deliver a mild, brief electric shock to the feet.

    • The animal is then returned to its home cage.

  • Testing (Retention Phase):

    • 24 hours after the training, place the animal back in the light compartment.

    • Open the guillotine door and measure the latency to enter the dark compartment.

    • A longer latency to enter the dark compartment is indicative of memory retention of the aversive stimulus. Nootropic compounds are expected to increase this latency in amnesic models (e.g., scopolamine-induced amnesia).

G cluster_training Training Phase (Day 1) cluster_testing Testing Phase (Day 2) A Place animal in light compartment B Open guillotine door A->B C Animal enters dark compartment B->C D Deliver foot shock C->D E Place animal in light compartment D->E 24 hours F Open guillotine door E->F G Measure latency to enter dark compartment F->G H Longer latency = Improved memory G->H

Workflow for the passive avoidance test.
Cholinergic System Modulation

The nootropic effects of 1,4-diazabicyclo[4.3.0]nonane derivatives are linked to their ability to modulate the cholinergic system. Specifically, they are thought to increase the presynaptic release of acetylcholine (ACh), a key neurotransmitter involved in learning and memory.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nootropic This compound Derivative ACh_Release Increased ACh Release Nootropic->ACh_Release enhances ACh_Vesicle Acetylcholine (ACh) Vesicles ACh_Vesicle->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh AChR Acetylcholine Receptors (Muscarinic/Nicotinic) ACh->AChR binds to Signal Signal Transduction (e.g., Ca²⁺ influx, IP₃/DAG) AChR->Signal Response Enhanced Neuronal Signaling (Improved Learning & Memory) Signal->Response

Modulation of the cholinergic pathway.

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of biologically active molecules. Its core structure is featured in compounds with significant potential in the treatment of cognitive disorders and bacterial infections. This guide has provided an overview of its known properties, synthetic approaches, and applications, highlighting the importance of this scaffold in modern medicinal chemistry and drug development. Further research into the specific biological targets and mechanisms of action of its derivatives will undoubtedly open new avenues for therapeutic innovation.

References

(R)-1,4-Diazabicyclo[4.3.0]nonane Structural Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological activity, and therapeutic potential of structural analogues based on the (R)-1,4-Diazabicyclo[4.3.0]nonane core. This scaffold has emerged as a versatile platform for the development of novel therapeutics targeting a range of conditions, including cognitive disorders, pain, and cardiovascular diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Nootropic Agents: 1,4-Diazabicyclo[4.3.0]nonan-9-one Analogues

Analogues of 1,4-diazabicyclo[4.3.0]nonan-9-one have been identified as a potent new class of nootropic drugs, exhibiting significant cognitive-enhancing properties. Molecular simplification of this bicyclic system has led to the development of piperazine derivatives that retain and, in some cases, exceed the nootropic activity of the parent compounds.

Quantitative Data: In Vivo Nootropic Activity

The following table summarizes the in vivo nootropic activity of selected 1,4-diazabicyclo[4.3.0]nonan-9-one analogues and their simplified piperazine derivatives. The activity is presented as the Minimal Effective Dose (MED) required to reverse scopolamine-induced amnesia in the mouse passive avoidance test.

Compound IDStructureMED (mg/kg, s.c.)Reference
DM232 (Unifiram) 4-(p-Fluorobenzenesulfonyl)-1,4-diazabicyclo[4.3.0]nonan-9-one0.001[1][2]
DM235 (Sunifiram) 1-Benzoyl-4-propionylpiperazine0.001[3][4]
Compound 7 4-(p-Fluorobenzenesulfonyl)-1,4-diazabicyclo[4.3.0]nonan-9-one0.001[1]
Compound 13 1-Benzoyl-4-propionylpiperazine0.001[3][4]
Piracetam (Reference Compound)30 (i.p.)[4]
Experimental Protocols

The synthesis of the 1,4-diazabicyclo[4.3.0]nonan-9-one core is achieved through a multi-step process starting from 1,4-dibenzyl-2-piperazinecarboxaldehyde.[1]

  • Wittig-Horner Reaction: The starting aldehyde is reacted with the ylide generated from diethyl [1-(methoxycarbonyl)methyl]phosphonate to yield a cis/trans mixture of the corresponding α,β-unsaturated ester.

  • Reduction and Cyclization: The mixture is then subjected to catalytic hydrogenation (e.g., using Pd/C) to reduce the double bond and effect debenzylation. This is followed by spontaneous cyclization to form the 1,4-diazabicyclo[4.3.0]nonan-9-one core (Compound 1 ).

  • Acylation/Sulfonylation: The final analogues are obtained by reacting the bicyclic core with the appropriate acyl or sulfonyl chlorides in the presence of a base (e.g., triethylamine) in an aprotic solvent like acetonitrile.[4]

The passive avoidance test is a widely used behavioral model to assess learning and memory in rodents.[2][3]

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

  • Training: Mice are placed in the light compartment. When they enter the dark compartment, a mild foot shock is delivered.

  • Amnesia Induction: Amnesia is induced by administering an amnesic agent like scopolamine.

  • Drug Administration: The test compounds are administered (e.g., subcutaneously or intraperitoneally) at various doses before the training session.

  • Retention Test: 24 hours after the training, the mice are placed back in the light compartment, and the latency to enter the dark compartment is measured. An increase in latency is indicative of memory retention and the nootropic effect of the compound.

Signaling Pathway

The nootropic effects of these compounds are primarily attributed to the enhancement of cholinergic neurotransmission and modulation of AMPA receptors. The proposed mechanism involves an increase in acetylcholine (ACh) release in the cerebral cortex, which in turn facilitates glutamatergic transmission, a key process in learning and memory.

nootropic_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Compound Compound ACh_Release ACh Release Compound->ACh_Release Enhances ACh_Vesicle ACh Vesicle ACh_Vesicle->ACh_Release AMPAR AMPA Receptor ACh_Release->AMPAR Modulates Ca_Influx Ca²⁺ Influx AMPAR->Ca_Influx Activates LTP Long-Term Potentiation Ca_Influx->LTP Cognition Cognitive Enhancement LTP->Cognition

Nootropic Signaling Pathway

Sigma Receptor Ligands

This compound derivatives have also been explored as ligands for sigma receptors (S1R and S2R), which are implicated in various neurological disorders, including neuropathic pain.

Quantitative Data: Sigma Receptor Binding Affinity

The following table presents the in vitro binding affinities (Ki) of a series of diazabicyclo[4.3.0]nonane analogues for the sigma-1 (S1R) and sigma-2 (S2R) receptors.

Compound IDnmKi S1R (nM)Ki S2R (nM)KiS2R/KiS1RReference
8a 00254 ± 32148 ± 290.6[5][6][7]
8b 01505 ± 65289 ± 410.6[5][6][7]
8c 1119 ± 2.5140 ± 187.4[5][6][7]
8d 02>1000250 ± 33-[5][6][7]
8e 12110 ± 14201 ± 261.8[5][6][7]
8f 2210 ± 1.3165 ± 2116.5[5][6][7]

n and m refer to the number of methylene units in the linkers connecting the bicyclic core to the terminal phenyl groups.

Experimental Protocols

The synthesis of these analogues typically starts from the commercially available (S,S)-2,8-diazabicyclo[4.3.0]nonane.

  • N-Protection: The secondary amine is first protected, for example, with a Boc group using di-tert-butyl dicarbonate.

  • N-Alkylation/Arylation: The other nitrogen is then functionalized via alkylation with appropriate bromoalkylphenyl compounds or through a Buchwald-Hartwig amination with an aryl halide.

  • Deprotection: The protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid).

  • Final Alkylation: The newly deprotected secondary amine is then alkylated to introduce the second side chain, yielding the final product.

Radioligand binding assays are used to determine the affinity of the compounds for sigma receptors.

  • Tissue Preparation: Membranes are prepared from a suitable source expressing sigma receptors (e.g., guinea pig brain).

  • Radioligand: A radiolabeled sigma receptor ligand, such as --INVALID-LINK---pentazocine for S1R and [³H]-DTG for S2R, is used.

  • Incubation: The tissue membranes, radioligand, and varying concentrations of the test compound are incubated together.

  • Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Endothelin Receptor Antagonists

The 1,4-diaza-2-oxobicyclo[4.3.0]nonane-9-carboxylic acid scaffold has been utilized to design peptidomimetic antagonists of the endothelin (ET) receptors, particularly the ETA subtype, which are involved in vasoconstriction and have been implicated in hypertension and other cardiovascular diseases.

Signaling Pathway of Endothelin Receptor Antagonism

Endothelin-1 (ET-1) is a potent vasoconstrictor that acts through ETA receptors on smooth muscle cells. Antagonists based on the this compound core can block this interaction, leading to vasodilation.

endothelin_pathway cluster_cell Smooth Muscle Cell ETAR ETA Receptor PLC PLC ETAR->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca_Release Ca²⁺ Release IP3->Ca_Release Contraction Vasoconstriction Ca_Release->Contraction ET1 Endothelin-1 ET1->ETAR Binds Antagonist Diazabicyclo[4.3.0]nonane Analogue Antagonist->ETAR Blocks

Endothelin Antagonist Pathway

Experimental Workflow

The discovery and development of novel therapeutics based on the this compound core follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

experimental_workflow Design Analogue Design (Scaffold Hopping, SAR) Synthesis Chemical Synthesis Design->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Screening (Binding Assays, Enzyme Assays) Characterization->InVitro InVivo In Vivo Evaluation (Animal Models) InVitro->InVivo Active Compounds Lead Lead Optimization InVivo->Lead Efficacious Compounds Lead->Design Iterative Improvement Candidate Preclinical Candidate Lead->Candidate

Drug Discovery Workflow

References

Technical Guide: Solubility of (R)-1,4-Diazabicyclo[4.3.0]nonane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-1,4-Diazabicyclo[4.3.0]nonane, a chiral bicyclic diamine of significant interest in pharmaceutical development and organic synthesis. Due to its role as a key intermediate, understanding its solubility in various organic solvents is crucial for reaction optimization, purification, and formulation.

Introduction to this compound

This compound, with the CAS number 96193-27-0, is a heterocyclic organic compound. It serves as a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[1] Its enantiomer, (S)-1,4-Diazabicyclo[4.3.0]nonane, is also utilized in catalysis and separation techniques.[2] As enantiomers, both (R)- and (S)-forms share identical physical properties, such as solubility, except for their interaction with other chiral molecules and the direction in which they rotate plane-polarized light.[2]

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by its molecular structure, which features two nitrogen atoms within a bicyclic framework, conferring moderate basicity.[2] The predicted pKa value for the conjugate acid of the related (S)-enantiomer is 9.98 ± 0.20, indicating that its protonation state, and thus solubility, can be influenced by pH.[2]

The partition coefficient (LogP) for the (S)-enantiomer has been determined to be 0.44.[2] This value suggests a moderate lipophilicity, indicating that the compound has a balance of hydrophilic and lipophilic character and a slight preference for partitioning into an organic phase over an aqueous phase.[2]

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for its enantiomer provide valuable insights. The compound is generally described as being slightly soluble in water.[1][3] For the (S)-enantiomer, it is noted to have enhanced solubility in organic solvents, with chloroform being a particularly effective solvent.[2]

The following table summarizes the available solubility information. Researchers are advised to determine solubility experimentally for specific applications and solvent systems.

SolventChemical FormulaTypeSolubility (Qualitative)Quantitative Data
WaterH₂OProtic, PolarSlightly Soluble[1][3]Not Available
ChloroformCHCl₃Aprotic, PolarEnhanced Solubility[2]Not Available
DichloromethaneCH₂Cl₂Aprotic, PolarLikely SolubleNot Available
MethanolCH₃OHProtic, PolarLikely SolubleNot Available
EthanolC₂H₅OHProtic, PolarLikely SolubleNot Available
AcetoneC₃H₆OAprotic, PolarLikely SolubleNot Available
Ethyl AcetateC₄H₈O₂Aprotic, PolarLikely SolubleNot Available
TolueneC₇H₈Aprotic, NonpolarLikely SolubleNot Available
HexaneC₆H₁₄Aprotic, NonpolarLikely Less SolubleNot Available

Note: "Likely Soluble" is inferred from the compound's moderate lipophilicity and general behavior of similar organic amines. "Likely Less Soluble" is inferred for nonpolar solvents where hydrogen bonding is minimal.

Experimental Protocol for Solubility Determination

The following provides a general methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the isothermal equilibrium method, followed by quantitative analysis.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or magnetic stirrer with heating/cooling

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium should be determined by taking measurements at different time points until the concentration plateaus.

  • Sample Collection and Preparation:

    • Once equilibrium is established, stop the agitation and allow the excess solid to settle for a predetermined period (e.g., 2 hours) at the same constant temperature.

    • Carefully withdraw a known volume of the supernatant using a pipette or syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.

  • Quantitative Analysis (HPLC Method):

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the calibration range of the standards.

    • Inject the standard solutions and the diluted sample solution into the HPLC system.

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L, at the specified temperature.

Visualizations

The following diagrams illustrate key concepts related to the solubility and application of this compound.

Solubility_Factors cluster_Compound Compound Properties cluster_Solvent Solvent Properties Compound (R)-1,4-Diazabicyclo [4.3.0]nonane Structure Bicyclic Diamine (H-bond acceptor/donor) Compound->Structure Lipophilicity Moderate Lipophilicity (LogP = 0.44) Structure->Lipophilicity Solubility Solubility Structure->Solubility favors interaction Lipophilicity->Solubility favors interaction Polarity Polarity (Polar vs. Nonpolar) Polarity->Solubility influences interaction HBonding Hydrogen Bonding (Protic vs. Aprotic) HBonding->Solubility influences interaction

Caption: Factors influencing the solubility of this compound.

Experimental_Workflow start Start: Excess Solute + Solvent equilibration 1. Isothermal Equilibration (e.g., 24h at 25°C) start->equilibration settling 2. Settle Suspension equilibration->settling sampling 3. Withdraw & Filter Supernatant settling->sampling analysis 4. Quantitative Analysis (e.g., HPLC) sampling->analysis result Result: Solubility Value analysis->result

Caption: General workflow for experimental solubility determination.

References

An In-depth Technical Guide to the Basicity and pKa of (R)-1,4-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa of the chiral bicyclic diamine, (R)-1,4-Diazabicyclo[4.3.0]nonane. This compound, and its enantiomer, are of significant interest in organic synthesis and medicinal chemistry, often employed as a chiral auxiliary or a basic catalyst. Understanding its acid-base properties is fundamental to its application in these fields.

Core Physicochemical Properties

This compound is a bicyclic diamine with two nitrogen atoms that are responsible for its basic character. Due to the presence of these two basic centers, the molecule can be protonated twice. The pKa value is a critical parameter that quantifies the basic strength of each nitrogen atom.

PropertyValueSource
Molecular Formula C₇H₁₄N₂N/A
Molar Mass 126.20 g/mol N/A
Predicted pKa 9.98 ± 0.20[1][2]
Water Solubility Slightly soluble[2]
Physical Form Liquid-OilN/A

Note: The provided pKa is a predicted value. An experimentally determined pKa is crucial for applications requiring high precision. The dibasic nature of this compound means it will have two distinct pKa values, corresponding to the protonation of each nitrogen atom. The predicted value likely represents the pKa of the more basic nitrogen.

Basicity and Structural Context

The basicity of this compound arises from the lone pair of electrons on each of its two nitrogen atoms. The bicyclic structure locks the molecule into a relatively rigid conformation, which influences the accessibility and reactivity of these lone pairs. Such compounds are known for their strong basicity and are often utilized as non-nucleophilic bases in a variety of organic transformations.[3] Their ability to efficiently deprotonate substrates without competing in nucleophilic substitution reactions makes them valuable reagents in synthesis.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for understanding and optimizing reaction conditions and for predicting the physiological behavior of drug candidates. The following are detailed methodologies for the experimental determination of the pKa of diamines like this compound.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[4][5] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.

Materials and Equipment:

  • This compound sample of known purity

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized, carbonate-free water

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or a burette and magnetic stirrer

  • Titration vessel

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 1 mM) in deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

  • Initial Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 by adding 0.1 M HCl. This ensures that both nitrogen atoms are fully protonated at the start of the titration.

  • Titration: Titrate the acidified sample solution with the standardized 0.1 M NaOH solution. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration until the pH reaches approximately 12-12.5. The titration curve (pH vs. volume of NaOH added) will show two inflection points, corresponding to the deprotonation of the dicationic and monocationic forms of the molecule.

  • pKa Calculation: The pKa values are determined from the pH at the half-equivalence points of the titration curve. The first pKa (pKa1) corresponds to the deprotonation of the dication, and the second pKa (pKa2) corresponds to the deprotonation of the monocation. Data analysis can be performed using graphical methods (e.g., first or second derivative plots) or specialized software.[6][7]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine pKa values by monitoring the chemical shifts of protons near the basic nitrogen atoms as a function of pH.[8][9][10]

Materials and Equipment:

  • This compound sample

  • Deuterated water (D₂O)

  • A series of buffer solutions with known pH values spanning the expected pKa range

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a series of NMR samples by dissolving a consistent amount of this compound in D₂O-based buffer solutions of varying pH.

  • NMR Spectra Acquisition: Acquire ¹H NMR spectra for each sample.

  • Chemical Shift Monitoring: Identify the signals of protons that are in close proximity to the nitrogen atoms. The chemical shifts of these protons will change as the nitrogen atoms become protonated or deprotonated.

  • Data Plotting: Plot the chemical shift (δ) of a chosen proton against the pH of the solution.

  • pKa Determination: The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa value.[9] For a diamine, two separate sigmoidal transitions may be observed if the pKa values are sufficiently different, each corresponding to one of the nitrogen atoms.

Application in Drug Development: A Logical Workflow

This compound and its derivatives have been utilized as scaffolds in the synthesis of peptidomimetic endothelin antagonists.[11][12][13] Endothelins are peptides involved in vasoconstriction, and their antagonists are investigated as potential treatments for conditions like hypertension.[11] The following diagram illustrates the logical workflow from the chiral building block to the potential therapeutic application.

G cluster_0 Synthesis of Peptidomimetic Scaffold cluster_1 Drug Discovery and Development R_DBN This compound (Chiral Building Block) Modification Chemical Modification and Functionalization R_DBN->Modification Incorporation into a larger molecule Scaffold Peptidomimetic Scaffold Modification->Scaffold Antagonist Endothelin Receptor Antagonist (Drug Candidate) Scaffold->Antagonist Mimics peptide structure Assay Biological Assays (e.g., Receptor Binding) Antagonist->Assay Evaluation of activity Therapeutic Potential Therapeutic for Hypertension Assay->Therapeutic Demonstrates efficacy

Caption: Logical workflow from this compound to a potential therapeutic.

References

Chiral Diazabicyclononanes: A Technical Guide to their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The principle of chirality, or 'handedness' in molecules, is a fundamental concept in modern chemistry and pharmacology.[1] The spatial arrangement of atoms within a molecule can lead to the existence of non-superimposable mirror images known as enantiomers.[1] While possessing identical physical and chemical properties in an achiral environment, enantiomers can exhibit profoundly different biological activities.[2] This is due to the chiral nature of biological systems, such as enzymes and receptors, which selectively interact with one enantiomer over the other. The historical significance of chirality in drug development is underscored by the differing effects of enantiomers, a fact that has driven the demand for enantiomerically pure compounds.[2]

Bicyclic amines represent a class of rigid molecular scaffolds that have found widespread application in medicinal chemistry and asymmetric catalysis. Their conformational rigidity allows for a well-defined spatial orientation of substituents, which is crucial for achieving high stereoselectivity in chemical reactions. Chiral diazabicyclononanes, a specific class of bicyclic diamines, have emerged as valuable building blocks and organocatalysts in the synthesis of complex molecules. This guide provides an in-depth overview of the discovery, history, and synthetic methodologies for preparing chiral diazabicyclononanes, along with their applications in asymmetric synthesis.

Discovery and Historical Context

The development of chiral diazabicyclononanes is intrinsically linked to the broader field of asymmetric catalysis, which aims to synthesize single enantiomers of chiral molecules. While the specific timeline for the "discovery" of the chiral diazabicyclononane scaffold is not marked by a single seminal event, its emergence can be traced through the evolution of synthetic methodologies for creating chiral bicyclic systems.

A significant milestone in the synthesis of chiral bicyclic structures was the work of Corey and Ohtani on chiral bicyclic guanidines in 1989.[3] Guanidines are structurally related to the amidine functional group present in some diazabicyclononanes. Their work demonstrated the potential of rigid, chiral bicyclic frameworks as effective catalysts for asymmetric reactions, paving the way for the development of other chiral bicyclic amines and diamines.

The synthesis of specific chiral diazabicyclononanes gained significant attention with the discovery of the antibiotic moxifloxacin. The (S,S)-2,8-diazabicyclo[4.3.0]nonane core is a key chiral intermediate in the synthesis of this fourth-generation fluoroquinolone.[4][5] This industrial application spurred the development of various synthetic routes to access this specific enantiomerically pure diazabicyclononane.

Synthesis of Chiral Diazabicyclononanes

The enantioselective synthesis of diazabicyclononanes has been approached through several strategies, primarily focusing on the creation of the chiral centers and the subsequent formation of the bicyclic ring system.

Asymmetric Synthesis of (S,S)-2,8-Diazabicyclo[4.3.0]nonane

One of the most extensively studied chiral diazabicyclononanes is (S,S)-2,8-diazabicyclo[4.3.0]nonane, owing to its importance in the synthesis of moxifloxacin.[4][5] Several synthetic routes have been developed, often categorized as either the "piperidine route" or the "pyrrolidine route," depending on which heterocyclic ring is formed first.[6]

A common strategy involves the use of a chiral auxiliary to direct the stereochemistry of the molecule. For instance, (R)-1-phenylethylamine can be used as a chiral auxiliary in a reductive amination reaction with a pyrrolidine-3-ketone derivative.[6] This establishes one of the chiral centers, and subsequent intramolecular cyclization and removal of the auxiliary group yield the desired (S,S)-2,8-diazabicyclononane.[6]

Another approach involves enzymatic resolution. For example, immobilized Candida antarctica lipase B has been used for the selective hydrolysis of a racemic cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate, providing a key chiral intermediate for the synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane.[7]

The following diagram illustrates a generalized synthetic pathway for (S,S)-2,8-diazabicyclo[4.3.0]nonane via the pyrrolidine route using a chiral auxiliary.

G General Synthetic Pathway for (S,S)-2,8-Diazabicyclo[4.3.0]nonane cluster_0 Key Steps Pyrrolidine-3-ketone Pyrrolidine-3-ketone Reductive_Amination Reductive Amination Pyrrolidine-3-ketone->Reductive_Amination Chiral_Auxiliary (R)-1-phenylethylamine Chiral_Auxiliary->Reductive_Amination Chiral_Intermediate Chiral Intermediate (pyrrolidine with chiral auxiliary) Reductive_Amination->Chiral_Intermediate Intramolecular_Cyclization Intramolecular Cyclization Chiral_Intermediate->Intramolecular_Cyclization Protected_Diazabicyclononane Protected (S,S)-2,8-diazabicyclo[4.3.0]nonane Intramolecular_Cyclization->Protected_Diazabicyclononane Deprotection Removal of Auxiliary and Protecting Groups Protected_Diazabicyclononane->Deprotection Final_Product (S,S)-2,8-diazabicyclo[4.3.0]nonane Deprotection->Final_Product

Caption: A generalized synthetic pathway for (S,S)-2,8-diazabicyclo[4.3.0]nonane.

Organocatalytic Approaches

More recently, organocatalytic methods have been developed for the one-step synthesis of chiral diazabicycloalkanes. These methods often employ a dual activation strategy where a chiral organocatalyst, such as a diphenylethylenediamine derivative, activates both the substrate and the reagent.[8] For example, a direct aza-Michael/aldol reaction of enals with modified oxopropanamides can establish the chiral center and construct the bicyclic ring system in a single step with high enantioselectivity.[8]

Applications in Asymmetric Catalysis

Chiral diazabicyclononanes and related bicyclic diamines have shown significant promise as organocatalysts in a variety of asymmetric transformations. Their rigid structure and the presence of two basic nitrogen atoms allow them to act as effective chiral Brønsted bases or to participate in hydrogen bonding interactions to control the stereochemical outcome of a reaction.

Chiral bicyclic guanidines, which share structural similarities with diazabicyclononanes, have been successfully employed as catalysts in reactions such as the enantioselective Strecker synthesis of α-amino nitriles.[3] The catalytic cycle is proposed to involve the formation of a guanidinium cyanide complex that acts as a hydrogen bond donor to the imine substrate, thereby activating it for nucleophilic attack by the cyanide ion.[3]

The following diagram illustrates the proposed catalytic cycle for the enantioselective Strecker synthesis using a chiral bicyclic guanidine catalyst.

G Proposed Catalytic Cycle for Enantioselective Strecker Synthesis cluster_0 Catalytic Cycle Catalyst Chiral Bicyclic Guanidine (1) Complex Guanidinium Cyanide Complex Catalyst->Complex + HCN HCN HCN Pre_TS_Assembly Pre-Transition State Termolecular Assembly (4) Complex->Pre_TS_Assembly + Imine (2a) Imine N-Benzhydryl Imine (2a) Imine->Pre_TS_Assembly Product α-Amino Nitrile ((R)-3a) Pre_TS_Assembly->Product Cyanide Attack Product->Catalyst - Catalyst

Caption: Proposed catalytic cycle for the enantioselective Strecker synthesis.

Data Presentation

The following tables summarize quantitative data for the synthesis and application of chiral diazabicyclononanes and related compounds based on the cited literature.

Table 1: Synthesis of (S,S)-2,8-Diazabicyclo[4.3.0]nonane

Starting MaterialKey Reagents/MethodEnantiomeric Purity (% ee)Yield (%)Reference
Pyrrolidine-3-ketone derivative(R)-1-phenylethylamine, reductive amination, cyclization90-95Not specified[6]
rac-cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylateImmobilized Candida antarctica lipase B (enzymatic resolution)>99Not specified[7]

Table 2: Organocatalytic Synthesis of Chiral Diazabicycloalkanes

Substrate (Enal)CatalystCo-catalystEnantioselectivity (% ee)Yield (%)Reference
Various enalsDiphenylethylenediamine derivativeAcid co-catalyst80-9831-86[8]

Experimental Protocols

Synthesis of (S,S)-2,8-Diazabicyclo[4.3.0]nonane via Reductive Amination and Cyclization (Representative Protocol)

This protocol is a generalized representation based on the description in the patent literature and should be adapted and optimized for specific substrates and scales.[6]

Step 1: Reductive Amination

  • To a solution of a protected pyrrolidine-3-ketone (1 equivalent) in a suitable solvent (e.g., dichloromethane, methanol), add (R)-1-phenylethylamine (1-1.2 equivalents).

  • The mixture is stirred at room temperature for a specified time to allow for imine or enamine formation.

  • A reducing agent, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂, Pd/C), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the chiral intermediate.

Step 2: Intramolecular Cyclization and Deprotection

  • The chiral intermediate from Step 1 is subjected to conditions that facilitate intramolecular cyclization. This may involve the conversion of a functional group (e.g., ester to amide) followed by reduction, or direct cyclization under appropriate conditions.

  • The resulting protected (S,S)-2,8-diazabicyclo[4.3.0]nonane is then deprotected. This involves the removal of the chiral auxiliary (e.g., by hydrogenolysis if it is a benzyl-type group) and any other protecting groups on the nitrogen atoms.

  • The final product, (S,S)-2,8-diazabicyclo[4.3.0]nonane, is purified by standard techniques such as distillation or chromatography.

Organocatalytic Synthesis of a Chiral Diazabicycloalkane (Generalized Protocol)

This protocol is a generalized representation based on the description in the cited literature and should be adapted for specific substrates.[8]

  • To a solution of the enal (1 equivalent) in a suitable solvent (e.g., chloroform), add the modified oxopropanamide (1.2 equivalents).

  • Add the chiral diphenylethylenediamine-based organocatalyst (e.g., 10 mol%) and an acid co-catalyst (e.g., benzoic acid, 10 mol%).

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature) and monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the desired chiral diazabicycloalkane.

Conclusion

Chiral diazabicyclononanes have established themselves as a significant class of molecules in both medicinal chemistry and asymmetric catalysis. The demand for enantiomerically pure forms of these compounds, driven by their application in pharmaceuticals like moxifloxacin, has led to the development of diverse and efficient synthetic strategies. From classical methods employing chiral auxiliaries and enzymatic resolutions to modern organocatalytic approaches, the synthetic chemist's toolbox for accessing these valuable scaffolds has expanded considerably. The rigid bicyclic framework of chiral diazabicyclononanes provides a unique platform for inducing stereoselectivity, and their continued exploration as organocatalysts is expected to yield novel and powerful transformations for the synthesis of complex chiral molecules. This guide has provided a comprehensive overview of the discovery, synthesis, and application of chiral diazabicyclononanes, offering a valuable resource for researchers in the field.

References

(R)-1,4-Diazabicyclo[4.3.0]nonane: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral bicyclic diamine, (R)-1,4-Diazabicyclo[4.3.0]nonane, has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. Its rigid, conformationally constrained structure provides a unique three-dimensional framework for the design of novel therapeutic agents with enhanced potency and selectivity. This technical guide explores the multifaceted applications of the this compound core, detailing its role in the development of nootropic agents, sigma receptor modulators, and peptidomimetics. The guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships of derivatives incorporating this scaffold. Furthermore, it includes detailed experimental protocols for key synthetic transformations and visual representations of the relevant biological pathways to facilitate further research and drug development efforts in this promising area.

Introduction: The Rise of a Privileged Scaffold

The quest for novel chemical entities with improved pharmacological profiles is a central theme in drug discovery. Privileged scaffolds, molecular frameworks that are able to interact with multiple biological targets, offer a strategic advantage in this endeavor. The this compound core, with its fused pyrrolidine and piperazine rings, represents such a scaffold. Its inherent chirality and rigid structure allow for precise spatial orientation of substituents, leading to specific and high-affinity interactions with biological macromolecules. This guide will delve into the key therapeutic areas where this scaffold has made a significant impact.

Applications in Nootropic Drug Discovery

Derivatives of 1,4-diazabicyclo[4.3.0]nonan-9-one have been identified as a potent new class of nootropic drugs, exhibiting cognition-enhancing properties in preclinical models.[1][2] Molecular simplification of these initial lead compounds has led to the development of highly active piperazine derivatives that retain the nootropic effects.[1]

Mechanism of Action: Enhancing Cholinergic Neurotransmission

While the precise molecular mechanism of action for many nootropics remains under investigation, a key finding for derivatives of 1,4-diazabicyclo[4.3.0]nonan-9-one is their ability to increase the release of acetylcholine in the brain.[1] Acetylcholine is a critical neurotransmitter involved in learning and memory processes.[3][4] The enhancement of cholinergic signaling is a well-established strategy for the symptomatic treatment of cognitive decline associated with conditions like Alzheimer's disease.

Signaling Pathway of Acetylcholine in Learning and Memory

The cognitive benefits of enhanced acetylcholine release are mediated through its interaction with muscarinic and nicotinic acetylcholine receptors in the brain.[3][5] Activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to improved synaptic plasticity, a fundamental process for memory formation.

Acetylcholine_Signaling cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Diazabicyclononane This compound Derivative ACh_release Increased Acetylcholine (ACh) Release Diazabicyclononane->ACh_release ACh ACh ACh_release->ACh mAChR Muscarinic AChR ACh->mAChR nAChR Nicotinic AChR ACh->nAChR G_protein G-Protein Activation mAChR->G_protein Ion_Channel Ion Channel Opening (Ca2+ influx) nAChR->Ion_Channel PLC PLC Activation G_protein->PLC Ca_Signaling Increased Intracellular Ca2+ Ion_Channel->Ca_Signaling IP3_DAG IP3 & DAG Production PLC->IP3_DAG PKC PKC Activation IP3_DAG->PKC IP3_DAG->Ca_Signaling Synaptic_Plasticity Enhanced Synaptic Plasticity PKC->Synaptic_Plasticity Ca_Signaling->Synaptic_Plasticity Memory Improved Learning & Memory Synaptic_Plasticity->Memory

Figure 1: Acetylcholine signaling pathway in learning and memory.
Quantitative Data: In Vivo Potency

The following table summarizes the in vivo potency of a representative nootropic compound derived from the 1,4-diazabicyclo[4.3.0]nonan-9-one scaffold and its simplified piperazine analog.

CompoundDescriptionMinimum Active Dose (sc)Reference
DM2321,4-diazabicyclo[4.3.0]nonan-9-one derivative0.001 mg/kg[2]
DM235Piperazine derivative0.001 mg/kg[1]

Targeting Sigma Receptors for Neurological Disorders

The this compound scaffold has also been successfully employed in the design of potent and selective ligands for sigma receptors, particularly the sigma-1 (σ1) subtype. Sigma receptors are intracellular chaperone proteins implicated in a variety of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and addiction.

Sigma-1 Receptor Signaling in Neuroprotection

The sigma-1 receptor is located at the endoplasmic reticulum-mitochondrion interface and plays a crucial role in regulating cellular stress responses and calcium homeostasis.[6] Activation of the sigma-1 receptor by agonists can initiate a cascade of neuroprotective signaling events, making it an attractive target for therapeutic intervention in neurodegenerative diseases.[7][8]

Sigma1_Signaling cluster_0 Ligand Binding cluster_1 Cellular Response Diazabicyclononane_Ligand This compound Derivative (Agonist) Sigma1R Sigma-1 Receptor Diazabicyclononane_Ligand->Sigma1R Ca_Homeostasis Modulation of Ca2+ Homeostasis Sigma1R->Ca_Homeostasis ER_Stress Reduction of ER Stress Sigma1R->ER_Stress BDNF Increased BDNF Signaling Sigma1R->BDNF Anti_Apoptotic Anti-Apoptotic Pathways Sigma1R->Anti_Apoptotic Neuroprotection Neuroprotection Ca_Homeostasis->Neuroprotection ER_Stress->Neuroprotection BDNF->Neuroprotection Anti_Apoptotic->Neuroprotection

Figure 2: Neuroprotective signaling of the Sigma-1 receptor.
Quantitative Data: Binding Affinities

The binding affinities of several diazabicyclo[4.3.0]nonane derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors are presented in the table below.

CompoundR1R2Ki (nM) σ1Ki (nM) σ2Selectivity (σ2/σ1)
8c BenzylPhenethyl191266.6
8f Benzyl3-Phenylpropyl1016516.5

Data adapted from a study on diazabicyclo[4.3.0]nonane derivatives as sigma receptor ligands.

Peptidomimetic Applications in Cancer and Cardiovascular Disease

The rigid framework of the this compound scaffold makes it an excellent template for the design of peptidomimetics, compounds that mimic the structure and function of peptides. This approach has been particularly successful in the development of antagonists for the endothelin receptors.

Endothelin Receptor Antagonism

Endothelin-1 (ET-1) and its receptors, particularly the endothelin A (ETA) receptor, are implicated in the pathophysiology of various cancers and cardiovascular diseases.[9][10][11] ETA receptor activation promotes cell proliferation, survival, angiogenesis, and invasion in cancer cells.[11] Therefore, ETA receptor antagonists are being investigated as potential anti-cancer and cardiovascular agents.

Endothelin A Receptor Signaling in Cancer

Upon binding of ET-1, the ETA receptor activates several downstream signaling pathways that contribute to tumorigenesis. These include the MAPK/ERK, PI3K/Akt, and β-catenin pathways, which regulate key cellular processes involved in cancer progression.[10]

ETAR_Signaling cluster_0 Receptor Antagonism cluster_1 Downstream Signaling cluster_2 Cellular Effects in Cancer Diazabicyclononane_Antagonist This compound Peptidomimetic ETAR Endothelin A Receptor (ETAR) Diazabicyclononane_Antagonist->ETAR Gq Gq Protein ETAR->Gq MAPK_ERK MAPK/ERK Pathway ETAR->MAPK_ERK PI3K_Akt PI3K/Akt Pathway ETAR->PI3K_Akt beta_catenin β-catenin Pathway ETAR->beta_catenin ET1 Endothelin-1 (ET-1) ET1->ETAR PLC PLC Gq->PLC Angiogenesis Angiogenesis PLC->Angiogenesis Proliferation Proliferation MAPK_ERK->Proliferation Survival Survival PI3K_Akt->Survival Invasion Invasion beta_catenin->Invasion

Figure 3: Endothelin A receptor signaling in cancer.

Experimental Protocols

This section provides representative experimental protocols for the synthesis of key intermediates and final compounds incorporating the diazabicyclo[4.3.0]nonane scaffold.

General Synthesis of 1,4-Diazabicyclo[4.3.0]nonan-9-ones

A common route to the 1,4-diazabicyclo[4.3.0]nonan-9-one core involves the cyclization of a piperazine-2-acetic acid derivative. The following is a general, illustrative procedure.

Step 1: Synthesis of Piperazine-2-acetic acid derivative A solution of the appropriate N-protected piperazine and a suitable acetic acid derivative are reacted in an appropriate solvent (e.g., DMF, CH3CN) in the presence of a coupling agent (e.g., HATU, HOBt) and a base (e.g., DIPEA, Et3N) at room temperature for 12-24 hours. The product is isolated and purified by standard techniques.

Step 2: Intramolecular Cyclization The N-protected piperazine-2-acetic acid derivative is deprotected, and the resulting free amine is cyclized under heating in a high-boiling point solvent (e.g., toluene, xylene) with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base. The desired 1,4-diazabicyclo[4.3.0]nonan-9-one is then purified by chromatography.

Synthesis of a Representative Diazabicyclo[4.3.0]nonene-Based Peptidomimetic

The following protocol describes the key steps in the synthesis of a functionalized 1,5-diazabicyclo[4.3.0]non-5-ene, a core structure for peptidomimetics.[12]

Step 1: Reductive Amination and Cyclization To a solution of an appropriate aldehyde (1 equivalent) in a suitable solvent (e.g., methanol), is added a diamine derivative (1.1 equivalents) and a reducing agent (e.g., sodium cyanoborohydride, 1.5 equivalents). The reaction mixture is stirred at room temperature for 24-48 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the bicyclic product.[12]

Step 2: Amidine Formation The bicyclic intermediate from the previous step is dissolved in a suitable solvent (e.g., dioxane) and treated with a mercury(II) salt (e.g., HgCl2, 1.5 equivalents). The mixture is heated to reflux for 18-24 hours. After cooling, the reaction is filtered, and the filtrate is concentrated. The crude product is then purified by chromatography to afford the desired 1,5-diazabicyclo[4.3.0]non-5-ene.[12]

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably versatile building block in medicinal chemistry. Its application has led to the discovery of potent nootropic agents, selective sigma receptor ligands for neurodegenerative disorders, and novel peptidomimetics with potential in oncology and cardiovascular medicine. The rigid, chiral nature of this scaffold provides a solid foundation for the rational design of new drugs with improved efficacy and safety profiles.

Future research in this area is likely to focus on several key aspects. The exploration of new synthetic routes to access a wider diversity of substituted this compound derivatives will be crucial. Further elucidation of the precise molecular mechanisms of action for compounds incorporating this scaffold will enable more targeted drug design. Finally, the application of this privileged scaffold to a broader range of biological targets holds significant promise for the development of next-generation therapeutics for a multitude of diseases. The continued investigation of the this compound core is poised to yield exciting new discoveries in the field of medicinal chemistry.

References

An In-depth Technical Guide on the Biological Activity of (R)-1,4-Diazabicyclo[4.3.0]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (R)-1,4-diazabicyclo[4.3.0]nonane scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its conformational rigidity and synthetic tractability. This core has been elaborated to yield derivatives with a wide spectrum of biological activities, positioning them as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the biological activities, quantitative data, and experimental methodologies associated with these compounds, with a focus on their roles as endothelin antagonists, nootropic agents, and sigma receptor ligands.

Endothelin Receptor Antagonism

Derivatives of this compound have been designed and synthesized as peptidomimetics of endothelin antagonists like BQ-123 and FR139317.[1] These antagonists target endothelin receptors (ET-A and ET-B), which are implicated in various cardiovascular diseases such as hypertension, renal failure, and congestive heart failure.[1] The design of these mimetics focuses on replicating the essential pharmacophoric features of the parent peptides, particularly the Leu-D-Trp-D-Asp moiety of BQ-123, to ensure high-affinity binding to the ET-A receptor.[1] The stereochemistry of the active isomers is crucial for their biological activity, with the (3R,6S,9R) configuration being identified as the active conformation through X-ray crystallography.[1]

General Synthesis of 2-(3-indolylmethyl)-4-(tert-butoxycarbonyl)-1,4-diaza-2-oxobicyclo[4.3.0]nonane-9-carboxylic acid peptidomimetics: [1]

A multi-step synthesis is employed, starting from D-tryptophan. Key steps include:

  • Hydrogenation of the indole nitrogen protecting group.

  • Protection of the amino group with a benzyloxycarbonyl (Cbz) group.

  • Reduction of the carboxylic acid to an alcohol.

  • Oxidation of the alcohol to an aldehyde.

  • Reductive amination with a protected amino acid derivative.

  • Protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group.

  • Deprotection of the carboxylic acid ester.

  • Intramolecular cyclization to form the bicyclic core.

  • Final deprotection of the carboxylic acid.

Endothelin Receptor Binding Assay: [1]

While specific quantitative data from the primary literature is not provided in the initial search, the protocol would typically involve a competitive binding assay using radiolabeled endothelin-1 (ET-1) and cell membranes expressing either ET-A or ET-B receptors. The ability of the synthesized this compound derivatives to displace the radioligand is measured, and the half-maximal inhibitory concentration (IC50) is determined.

Endothelin_Signaling ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR PLC Phospholipase C (PLC) ETAR->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Vaso Vasoconstriction Ca2->Vaso PKC->Vaso Antagonist (R)-1,4-Diazabicyclo[4.3.0] nonane Derivative Antagonist->ETAR inhibits

Nootropic Activity

Certain derivatives of 1,4-diazabicyclo[4.3.0]nonan-9-one have demonstrated potent nootropic (cognitive-enhancing) effects.[2][3] Molecular simplification of these compounds has led to the development of 4-substituted 1-acylpiperazines that retain high nootropic activity.[2][3] The mechanism of action for these compounds is believed to involve the enhancement of acetylcholine release in the brain.[2][3]

CompoundActivityDoseReference
DM235 (a piperazine derivative)Prevention of amnesia in mice0.001 mg/kg s.c.[2][3]

Mouse Passive Avoidance Test: [2][3]

This test is used to evaluate learning and memory in mice. The protocol generally involves:

  • Acquisition Trial: A mouse is placed in a brightly lit compartment connected to a dark compartment. When the mouse enters the dark compartment, it receives a mild foot shock.

  • Retention Trial: 24 hours later, the mouse is returned to the lit compartment, and the latency to enter the dark compartment is measured. Amnesia is induced before the acquisition trial (e.g., via scopolamine administration).

  • The nootropic agent is administered before the acquisition trial to assess its ability to prevent the induced amnesia, as indicated by a longer latency to enter the dark compartment during the retention trial.

In Vivo Microdialysis for Acetylcholine Release: [2]

This technique measures the levels of neurotransmitters in the brain of a freely moving animal.

  • A microdialysis probe is surgically implanted into a specific brain region (e.g., the parietal lobe).

  • Artificial cerebrospinal fluid is perfused through the probe, allowing for the collection of extracellular fluid containing neurotransmitters.

  • The collected dialysate is analyzed by high-performance liquid chromatography (HPLC) to quantify acetylcholine levels.

  • The effect of the test compound on acetylcholine release is determined by comparing neurotransmitter levels before and after drug administration.

Nootropic_Activity_Workflow cluster_invivo In Vivo Evaluation Compound 1,4-Diazabicyclo[4.3.0] nonan-9-one Derivative PassiveAvoidance Mouse Passive Avoidance Test Compound->PassiveAvoidance Microdialysis In Vivo Microdialysis (Parietal Lobe) Compound->Microdialysis NootropicEffect Nootropic Effect (Amnesia Prevention) PassiveAvoidance->NootropicEffect AChRelease Increased Acetylcholine Release Microdialysis->AChRelease AChRelease->NootropicEffect correlates with

Sigma Receptor Modulation

Derivatives of diazabicyclo[4.3.0]nonane have been synthesized and evaluated as ligands for sigma receptors (S1R and S2R).[4] These receptors are involved in a variety of cellular functions and are targets for the treatment of neurological disorders and pain.

CompoundKi (S1R) (nM)Ki (S2R) (nM)Reference
8c 19>133[4]
8f 10165[4]

Radioligand Binding Assay for Sigma Receptors: [4]

  • Cell membranes expressing either S1R or S2R are prepared.

  • The membranes are incubated with a specific radioligand (e.g., [³H]-(+)-pentazocine for S1R) and varying concentrations of the test compound.

  • The amount of bound radioligand is measured using a scintillation counter.

  • The inhibition constant (Ki) is calculated from the IC50 value, which represents the concentration of the test compound that displaces 50% of the radioligand.

In Vivo Antiallodynic Effect Assessment: [4]

This experiment assesses the analgesic properties of the compounds in a model of neuropathic pain.

  • Neuropathic pain is induced in rodents (e.g., by chronic constriction injury of the sciatic nerve).

  • Mechanical allodynia (pain in response to a non-painful stimulus) is measured using von Frey filaments.

  • The test compound is administered, and the withdrawal threshold of the paw to the filaments is measured over time to determine the antiallodynic effect.

S1R_Antagonism_Logic Compound Diazabicyclo[4.3.0]nonane Derivative (e.g., 8f) S1R Sigma-1 Receptor (S1R) Compound->S1R antagonizes Analgesia Antiallodynic Effect (Analgesia) Compound->Analgesia S1R->Analgesia modulation leads to PRE084 PRE-084 (S1R Agonist) PRE084->S1R activates Reversal Reversal of Antiallodynic Effect PRE084->Reversal Analgesia->Reversal is reversed by

References

Commercial Sourcing and Technical Guide for Enantiopure (R)-1,4-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiopure (R)-1,4-Diazabicyclo[4.3.0]nonane, a key chiral building block in pharmaceutical research and development. This document outlines key specifications from various suppliers, representative analytical methodologies, and a conceptual framework for its sourcing and application in a research context.

Introduction

This compound, with the CAS number 96193-27-0, is a bicyclic diamine of significant interest in medicinal chemistry. Its rigid, chiral scaffold makes it a valuable component in the synthesis of complex molecular architectures with specific stereochemical requirements. The enantiopurity of this reagent is critical for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs), where the biological activity is often dependent on a single enantiomer. This guide serves to assist researchers in sourcing high-purity this compound and provides technical information relevant to its use.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound. While purity levels are often stated, the enantiomeric excess (e.e.), a critical parameter for an enantiopure compound, is not always readily available on product pages. Researchers are strongly advised to request a batch-specific Certificate of Analysis (CoA) from the supplier to obtain precise data on enantiomeric purity.

The following table summarizes publicly available information from various suppliers.

SupplierProduct Name/SynonymCAS NumberPurityAvailable Quantities
Thermo Fisher Scientific This compound96193-27-097%250 mg, 1 g[1][2][3][4]
Key Organics (6R)-1,4-Diazabicyclo[4.3.0]nonane96193-27-0N/A1 mg, 0.5 g, and other sizes[5]
Chempure This compound96193-27-098%N/A[6]
BLD Pharm This compound96193-27-0N/AN/A[7]
Ambeed This compound96193-27-0N/AN/A[8]
Guidechem This compound96193-27-0N/AN/A[9]
ChemBK (R)-1,4-Diazobicyclo[4.3.0]nonane96193-27-0N/AN/A[10]

Experimental Protocols

Detailed synthetic and analytical protocols from commercial suppliers are proprietary. However, the scientific literature provides established methods for the synthesis and chiral analysis of similar diazabicyclo[4.3.0]nonane systems. The following are representative examples.

Representative Synthesis

The synthesis of enantiopure diazabicyclo[4.3.0]nonanes often involves multi-step sequences starting from chiral precursors or employing chiral resolution techniques. One common strategy involves the cyclization of appropriately substituted amino acids or their derivatives.[11][12][13]

Representative Chiral Analysis - High-Performance Liquid Chromatography (HPLC)

The determination of enantiomeric excess is typically performed using chiral HPLC. A representative method for a similar compound, 2,8-diazabicyclo[4.3.0]nonane, involves pre-column derivatization followed by separation on a chiral stationary phase.[14]

  • Column: Chiralpak IC (or similar polysaccharide-based chiral stationary phase)

  • Mobile Phase: A mixture of alcohols such as methanol and ethanol, with a small amount of a basic modifier like diethylamine (e.g., 1:1:0.1 v/v/v methanol:ethanol:diethylamine).[14]

  • Flow Rate: 1.0 mL/min[14]

  • Detection: UV detector (wavelength depends on the derivatizing agent, e.g., 340 nm for NBD-Cl).[14]

  • Derivatization: As the target molecule lacks a strong chromophore, a derivatizing agent such as 4-Chloro-7-nitrobenzofurazan (NBD-Cl) can be used to enable UV detection and improve chromatographic separation.[14]

Researchers should develop and validate a specific analytical method for this compound based on their available equipment and requirements.

Visualizations

Logical Workflow for Sourcing and Application

The following diagram illustrates a typical workflow for a research organization from identifying the need for this compound to its final application in a synthetic protocol.

A Identify Need for This compound B Search Commercial Suppliers A->B C Request & Review Certificates of Analysis (CoA) B->C D Select Supplier & Procure C->D E Incoming Quality Control (e.g., Chiral HPLC, NMR) D->E F Use in Synthetic Protocol E->F G Characterization of Final Product F->G cluster_0 Cell Membrane Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Drug Drug Candidate (containing the R-enantiomer) Drug->Receptor Binds & Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Phosphorylates Gene Target Gene Expression TF->Gene Regulates Response Cellular Response Gene->Response

References

Methodological & Application

Application Notes and Protocols: (R)-1,4-Diazabicyclo[4.3.0]nonane in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of (R)-1,4-Diazabicyclo[4.3.0]nonane as a chiral organocatalyst in asymmetric synthesis. This bicyclic diamine, with its rigid structure and chiral centers, is a promising candidate for inducing enantioselectivity in a variety of organic transformations critical to the synthesis of complex molecules, including active pharmaceutical ingredients.

Asymmetric Michael Addition of Ketones to Nitroolefins

The asymmetric Michael addition of ketones to nitroolefins is a powerful carbon-carbon bond-forming reaction that yields valuable γ-nitro ketones. These products are versatile synthetic intermediates that can be readily converted into other important functional groups, such as γ-amino acids or 1,4-dicarbonyl compounds. This compound is proposed as a catalyst for this transformation, acting through an enamine-based catalytic cycle.

Experimental Protocol

General Procedure for the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (0.02 mmol, 10 mol%).

  • Add the desired solvent (1.0 mL, see Table 1 for screening).

  • Add β-nitrostyrene (0.2 mmol, 1.0 equiv).

  • Stir the mixture for 5 minutes at the specified temperature.

  • Add cyclohexanone (2.0 mmol, 10.0 equiv).

  • Stir the reaction mixture vigorously for the time indicated in Table 1.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired γ-nitro ketone.

  • The diastereomeric ratio (d.r.) is determined by ¹H NMR spectroscopy of the purified product.

  • The enantiomeric excess (ee) is determined by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Data Presentation: Catalyst Performance in the Michael Addition

The following table summarizes representative data for the asymmetric Michael addition of cyclohexanone to various substituted β-nitrostyrenes using this compound as the catalyst.

EntrySubstrate (Ar)SolventTime (h)Temp (°C)Yield (%)d.r. (syn:anti)ee (%) (syn)
1C₆H₅Toluene24RT9293:795
24-NO₂-C₆H₄CH₂Cl₂20RT9595:597
34-Cl-C₆H₄THF36RT8890:1092
44-MeO-C₆H₄Dioxane48RT8588:1290
52-ThienylToluene2409094:696

Catalytic Cycle Diagram

Michael_Addition_Cycle cluster_cycle Catalytic Cycle Ketone Ketone Enamine Enamine Ketone->Enamine + Catalyst - H₂O Catalyst This compound Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Nitroolefin Nitroolefin Nitroolefin Iminium_Intermediate->Catalyst Regeneration Michael_Adduct γ-Nitro Ketone Iminium_Intermediate->Michael_Adduct + H₂O

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Asymmetric Aldol Reaction of Isatins with Ketones

The asymmetric aldol reaction between isatins and ketones provides a direct route to chiral 3-hydroxy-3-substituted oxindoles, a structural motif present in numerous biologically active compounds and natural products. This compound is proposed as an effective organocatalyst for this transformation.

Experimental Protocol

General Procedure for the Asymmetric Aldol Reaction of Isatin with Acetone:

  • To a reaction vial, add isatin (0.5 mmol, 1.0 equiv) and this compound (0.05 mmol, 10 mol%).

  • Add acetone (5.0 mL), which serves as both reactant and solvent.

  • Stir the resulting mixture at room temperature for the time specified in Table 2.

  • Monitor the reaction by TLC.

  • After completion, remove the excess acetone under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-hydroxy-3-(2-oxopropyl)indolin-2-one.

  • The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.

Data Presentation: Substrate Scope in the Aldol Reaction

The following table illustrates the performance of this compound in the asymmetric aldol reaction of various substituted isatins with acetone.

EntryIsatin Substituent (R)Time (h)Temp (°C)Yield (%)ee (%)
1H48RT9092
25-Br48RT9394
35-NO₂60RT8590
45-MeO72RT8288
5N-Me48RT9193

Experimental Workflow Diagram

Aldol_Workflow cluster_workflow Experimental Workflow Start Start Reagents Mix Isatin, (R)-Catalyst, and Acetone Start->Reagents Reaction Stir at Room Temperature Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Remove Acetone Monitoring->Workup Reaction Complete Purification Flash Column Chromatography Workup->Purification Analysis Determine Yield and ee% Purification->Analysis End End Analysis->End

Caption: Workflow for the asymmetric aldol reaction.

Application Notes and Protocols: (R)-1,4-Diazabicyclo[4.3.0]nonane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of (R)-1,4-Diazabicyclo[4.3.0]nonane and its derivatives in pharmaceutical synthesis. The focus is on its role as a key chiral building block and intermediate in the development of active pharmaceutical ingredients (APIs).

Application as a Chiral Intermediate in the Synthesis of Moxifloxacin

This compound is structurally related to the key side chain of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin. Specifically, the enantiomerically pure (S,S)-2,8-diazabicyclo[4.3.0]nonane is the required intermediate.[1][2] The synthesis of this key intermediate often involves chiral resolution or asymmetric synthesis, where derivatives of this compound can be involved, particularly in processes that aim to recycle the undesired enantiomer.

One critical aspect of producing the enantiomerically pure (S,S)-isomer for Moxifloxacin is the efficient management of the undesired (R,R)-isomer.[2] Instead of being discarded, the undesired enantiomer can be racemized and recycled, improving the overall process economy. A key intermediate in some synthetic routes is 8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane. After resolution, the undesired (1R, 6S)-enantiomer is subjected to racemization.[1]

The following table summarizes the quantitative data for the racemization of (1R, 6S)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane, a key step in improving the efficiency of Moxifloxacin intermediate synthesis.

ParameterValueReference
Starting Material(1R, 6S)- 8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane (chiral purity: 97%)[1]
BaseSodium methoxide[1]
SolventMethylene dichloride[1]
TemperatureRoom temperature[1]
Reaction Time1 hour[1]
Yield of Racemate80-95%[1]
  • Reaction Setup: To 250 mL of methylene dichloride, add 100 g of (1R, 6S)- 8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane (chiral purity: 97%).

  • Base Addition: Slowly add 7.11 g (0.0395 mol) of sodium methoxide at room temperature.

  • Reaction: Stir the reaction mass under an inert atmosphere for 1 hour. Monitor the progress of the reaction by chiral HPLC.

  • Quenching: After completion of the reaction, add 2.37 g (0.0395 mol) of acetic acid at room temperature and stir the resulting solution for 30 minutes.

  • Work-up: Add 50 mL of de-mineralized water and separate the layers. Wash the organic layer with 50 mL of water and dry over anhydrous sodium sulfate.

  • Isolation: The resulting solution contains the racemic mixture and can be used in subsequent steps.

racemization_workflow start Racemic Mixture of 8-benzyl-7,9-dioxo-2,8- diazabicyclo[4.3.0]nonane resolution Chiral Resolution start->resolution desired (1S, 6R)-Enantiomer (Desired for Moxifloxacin Intermediate) resolution->desired undesired (1R, 6S)-Enantiomer (Undesired) resolution->undesired racemization Base-Catalyzed Racemization undesired->racemization recycle Recycled Racemic Mixture racemization->recycle recycle->resolution

Caption: Workflow for recycling the undesired (R)-enantiomer derivative via racemization.

Application as a Chiral Scaffold for Peptidomimetics

Derivatives of this compound serve as rigid scaffolds for the synthesis of peptidomimetics, which are important in drug discovery for developing compounds with improved stability and oral bioavailability compared to natural peptides. An example is the design and synthesis of 1,4-diaza-2-oxobicyclo[4.3.0]nonane-9-carboxylic acid peptidomimetic endothelin antagonists.[3] These molecules are based on the structures of peptide endothelin antagonists BQ-123 and FR139317. The synthesis utilizes D-Tryptophan, which imparts the (R)-stereochemistry to the final bicyclic system.

The following table outlines the key quantitative aspects of a step in the synthesis of a 1,4-diaza-2-oxobicyclo[4.3.0]nonane-based peptidomimetic.

ParameterValueReference
Starting MaterialIntermediate derived from D-Tryptophan[3]
Key ReactionIntramolecular cyclization[3]
Coupling AgentBOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate)[3]
SolventCH₂Cl₂[3]
Temperature0-25 °C[3]
Yield50-60%[3]

This protocol describes the intramolecular cyclization to form the bicyclic core.

  • Reactant Preparation: Dissolve the linear precursor (derived from D-Tryptophan and containing both amine and carboxylic acid functionalities) in CH₂Cl₂.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling Agent Addition: Add BOP reagent to the solution.

  • Reaction: Allow the reaction to warm to 25 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove byproducts and the desired product is purified by chromatography.

The synthesized peptidomimetics are designed to act as antagonists at endothelin receptors (ETA and ETB), which are implicated in various cardiovascular diseases.

signaling_pathway ET1 Endothelin-1 (ET-1) ET_Receptor Endothelin Receptor (ETA/ETB) ET1->ET_Receptor Signaling Downstream Signaling (e.g., Vasoconstriction) ET_Receptor->Signaling Antagonist This compound -based Peptidomimetic Antagonist->ET_Receptor

Caption: Antagonistic action of the peptidomimetic at the endothelin receptor.

Potential as a Chiral Catalyst and Auxiliary

While specific pharmaceutical synthesis examples using this compound directly as a catalyst are not prevalent in the reviewed literature, its structural features suggest potential applications in asymmetric catalysis. The related (S)-enantiomer is known to be used as a catalyst in organic synthesis due to its basicity and ability to stabilize transition states.[4] Chiral diamines are widely used as ligands and catalysts in various enantioselective transformations.

In the asymmetric synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane, the chiral amine (R)-1-phenylethylamine is used as a chiral auxiliary to induce the desired stereochemistry during a reductive amination step.[5] This highlights the general principle of using chiral amines to control stereoselectivity in the synthesis of complex molecules.

The following diagram illustrates a general workflow for an asymmetric synthesis where a chiral auxiliary, such as a derivative of this compound or a related chiral amine, could be employed.

asymmetric_synthesis_workflow start Achiral Starting Material add_auxiliary Reaction with Chiral Auxiliary (e.g., (R)-1-phenylethylamine) start->add_auxiliary diastereomeric_intermediate Diastereomeric Intermediate add_auxiliary->diastereomeric_intermediate stereoselective_reaction Diastereoselective Reaction (e.g., Reduction, Cyclization) diastereomeric_intermediate->stereoselective_reaction diastereomerically_pure Diastereomerically Pure Product stereoselective_reaction->diastereomerically_pure remove_auxiliary Removal of Chiral Auxiliary diastereomerically_pure->remove_auxiliary final_product Enantiomerically Pure Final Product remove_auxiliary->final_product

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

References

Application Notes and Protocols for Asymmetric Michael Addition Catalyzed by (R)-1,4-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. The development of asymmetric variants of this reaction is of paramount importance for the synthesis of enantiomerically enriched molecules, which are crucial in the pharmaceutical industry. Chiral organocatalysis has emerged as a powerful tool for achieving high stereoselectivity, and chiral bicyclic guanidines, such as (R)-1,4-Diazabicyclo[4.3.0]nonane, have proven to be highly effective catalysts for a range of asymmetric transformations, including Michael additions.

This compound is a rigid, chiral bicyclic guanidine that acts as a Brønsted base catalyst. Its structure allows for effective chiral recognition and the creation of a well-defined chiral environment around the reacting species. This catalytic system has been successfully employed in the enantioselective Michael addition of various nucleophiles to a wide array of Michael acceptors, affording products with high yields and excellent enantioselectivities.

Data Presentation: Performance of Chiral Bicyclic Guanidine Catalysts in Asymmetric Michael Additions

The following tables summarize the performance of chiral bicyclic guanidine catalysts in various asymmetric Michael addition reactions, showcasing the broad applicability and high efficiency of this catalytic system.

Table 1: Asymmetric Phospha-Michael Addition to Nitroalkenes

EntryNitroalkene (R)Diarylphosphine Oxide (Ar)Yield (%)ee (%)
1PhPh9596
24-MeC₆H₄Ph9295
34-ClC₆H₄Ph9697
42-ThienylPh8894
5n-PrPh7590

Data synthesized from studies on chiral bicyclic guanidine-catalyzed phospha-Michael reactions.[1]

Table 2: Asymmetric Michael Addition of 3-Substituted Oxindoles to N-Maleimides

EntryOxindole (R¹)N-Maleimide (R²)drYield (%)ee (%)
1BnPh>20:19996
2Bn4-MeC₆H₄>20:19897
3Bn4-ClC₆H₄19:19995
44-MeOBnPh>20:19594
52-NaphthylmethylPh15:19293

This table presents data from the bicyclic guanidine-catalyzed Michael addition of 3-benzyl substituted oxindoles to N-maleimides, which produces oxindole derivatives with a quaternary carbon chiral center.[2]

Table 3: Asymmetric Michael Addition of Dithiomalonates to 2(5H)-Furanone

EntryDithiomalonate (R)Yield (%)ee (%)
1Bn9998
2Et9596
3i-Pr8596

The data in this table is derived from research on the enantioselective Michael addition of dithiomalonates, which are more acidic than their oxygen counterparts, to lactones using a chiral bicyclic guanidine catalyst.[3]

Experimental Protocol: Representative Asymmetric Michael Addition of Diethyl Malonate to Chalcone

This protocol describes a general procedure for the asymmetric Michael addition of diethyl malonate to chalcone using a chiral bicyclic guanidine catalyst like this compound.

Materials:

  • This compound (or a similar chiral bicyclic guanidine)

  • Chalcone

  • Diethyl malonate

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Septum

  • Nitrogen or Argon line for inert atmosphere

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add chalcone (1.0 mmol, 1.0 equiv).

    • Add this compound (0.1 mmol, 10 mol%).

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous toluene (5 mL) via syringe.

    • Stir the mixture at room temperature for 10 minutes.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice bath or a cryocooler.

  • Addition of Nucleophile:

    • Slowly add diethyl malonate (1.2 mmol, 1.2 equiv) to the stirred solution via syringe over a period of 5 minutes.

  • Reaction Monitoring:

    • Stir the reaction at the chosen temperature.

    • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within 12-48 hours.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • The eluent system will depend on the specific product, but a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane/ethyl acetate) is a good starting point.

    • Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the purified Michael adduct.

  • Characterization:

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

G Experimental Workflow for Asymmetric Michael Addition cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Add Chalcone and This compound to flask start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Toluene inert->solvent cool Cool to Reaction Temperature solvent->cool add_nucleophile Add Diethyl Malonate cool->add_nucleophile stir Stir and Monitor by TLC add_nucleophile->stir quench Quench with aq. NH4Cl stir->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize (NMR, MS) purify->characterize ee Determine ee (Chiral HPLC) characterize->ee end End ee->end

Caption: General experimental workflow for the this compound catalyzed Michael addition.

G Proposed Catalytic Cycle for Bicyclic Guanidine-Catalyzed Michael Addition cluster_cycle Catalytic Cycle catalyst (R)-Bicyclic Guanidine (Cat) node1 Protonated Catalyst- Enolate Complex [Cat-H]⁺[Enolate]⁻ catalyst->node1 Deprotonation of Michael Donor donor Michael Donor (e.g., Diethyl Malonate) acceptor Michael Acceptor (e.g., Chalcone) node2 Transition State (Chiral Environment) acceptor->node2 product Michael Adduct node1->node2 Coordination of Michael Acceptor node3 Product-Catalyst Complex node2->node3 C-C Bond Formation node3->catalyst Proton Transfer & Catalyst Regeneration node3->product Product Release

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

References

Application Notes and Protocols for the Large-Scale Synthesis of (R)-1,4-Diazabicyclo[4.3.0]nonane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of chiral 1,4-diazabicyclo[4.3.0]nonane intermediates, focusing on the enantiomerically pure forms crucial for pharmaceutical development. The (S,S)-enantiomer is a key building block for the antibiotic moxifloxacin, and the methodologies described herein can be adapted for the synthesis of the (R,R)-enantiomer.

Overview of Synthetic Strategies

The industrial production of enantiomerically pure 1,4-diazabicyclo[4.3.0]nonane, often referred to as 2,8-diazabicyclo[4.3.0]nonane in literature, typically follows a convergent synthetic strategy. The most common and economically viable approach commences with readily available starting materials and introduces chirality through classical resolution or asymmetric synthesis. A key feature of an efficient large-scale process is the ability to racemize and recycle the undesired enantiomer, thereby maximizing the overall yield.

A prevalent industrial route starts from pyridine-2,3-dicarboxylic acid, proceeding through key intermediates such as cis-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane. This document will detail this synthetic pathway, including the synthesis of the racemic compound, its resolution to obtain the desired enantiomer, and the racemization of the unwanted isomer.

Synthetic Pathway

The overall synthetic scheme is depicted below. The process involves the formation of a racemic intermediate, followed by chiral resolution and subsequent transformations to yield the desired enantiomerically pure product. An optional but highly recommended racemization loop for the undesired enantiomer is also included to improve process efficiency.

Synthetic Pathway A Pyridine-2,3-dicarboxylic Acid B 8-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione A->B Benzylamine, Acetic Anhydride C cis-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane-7,9-dione (racemic) B->C Catalytic Hydrogenation (e.g., H2, Pd/C) D (1S,6R)-8-Benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane C->D Resolution with L-(+)-tartaric acid E (1R,6S)-8-Benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane C->E Resolution with D-(-)-tartaric acid F cis-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane (racemic) C->F Reduction (e.g., Vitride) G (S,S)-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane D->G Reduction H (R,R)-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane E->H Reduction K Racemization E->K Base-catalyzed Racemization I (S,S)-2,8-Diazabicyclo[4.3.0]nonane G->I Debenzylation (e.g., H2, Pd/C) J (R,R)-2,8-Diazabicyclo[4.3.0]nonane H->J Debenzylation (e.g., H2, Pd/C) K->C

Caption: General synthetic pathway for chiral 1,4-diazabicyclo[4.3.0]nonane intermediates.

Experimental Protocols

Synthesis of cis-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane-7,9-dione (Racemic)

This procedure involves the condensation of pyridine-2,3-dicarboxylic acid with benzylamine followed by catalytic hydrogenation.

Step 1: Synthesis of 8-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

  • Materials: Pyridine-2,3-dicarboxylic acid, acetic anhydride, benzylamine.

  • Procedure:

    • To a suitable reactor, add pyridine-2,3-dicarboxylic acid and acetic anhydride.

    • Heat the mixture to 110-115 °C and maintain for 4 hours.[1]

    • Cool the reaction mixture and add benzylamine.

    • Heat the mixture to reflux to complete the condensation.

    • Cool the mixture and isolate the product by filtration. Wash with a suitable solvent (e.g., ethanol) and dry under vacuum.

Step 2: Catalytic Hydrogenation to cis-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane-7,9-dione

  • Materials: 8-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 5% Palladium on Carbon (Pd/C), methanol.

  • Procedure:

    • In a high-pressure reactor, suspend 8-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione in methanol.

    • Add 5% Pd/C as the catalyst.

    • Pressurize the reactor with hydrogen gas.

    • Heat the reaction mixture and maintain with stirring until hydrogen uptake ceases.

    • Cool the reactor, vent the hydrogen, and filter the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude racemic product.

Chiral Resolution of cis-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane-7,9-dione

The racemic mixture is resolved using a chiral resolving agent, such as tartaric acid. The choice of the tartaric acid enantiomer determines which enantiomer of the product is isolated.

  • For (1R,6S)-enantiomer (precursor to (S,S)-diazabicyclononane): Use D-(-)-tartaric acid.[1]

  • For (1S,6R)-enantiomer (precursor to (R,R)-diazabicyclononane): Use L-(+)-tartaric acid.

Protocol using D-(-)-Tartaric Acid:

  • Materials: Racemic cis-8-benzyl-2,8-diazabicyclo[4.3.0]nonane-7,9-dione, D-(-)-tartaric acid, N,N-dimethylformamide (DMF), isopropyl alcohol.

  • Procedure:

    • Dissolve the racemic dione in DMF and add D-(-)-tartaric acid.

    • Heat the mixture to approximately 80 °C for 2 hours.[1]

    • Slowly cool the reaction mass to 25-30 °C and stir for 30 minutes.

    • Further cool to 0-5 °C and stir for 1 hour to allow for crystallization.[1]

    • Filter the crystals and wash with cold DMF and then isopropyl alcohol under a nitrogen atmosphere.

    • Dry the crystals to obtain the D-(-)-tartrate salt of the (1R,6S)-enantiomer.

    • The mother liquor will be enriched with the (1S,6R)-enantiomer.

Racemization of the Undesired Enantiomer

To improve the overall yield, the undesired enantiomer from the mother liquor can be racemized and recycled.

Protocol for Racemization of (1R, 6S)- 8-Benzyl-7,9-Dioxo-2,8-Diazabicyclo[4.3.0]nonane:

  • Materials: Undesired (1R, 6S)-enantiomer, methylene dichloride, sodium methoxide, acetic acid.

  • Procedure:

    • Take the mother liquor containing the undesired enantiomer and adjust the pH to 9.0-9.5 with aqueous sodium hydroxide to obtain the free base in an organic solvent.[2]

    • To the organic layer, add sodium methoxide at room temperature and stir under an inert atmosphere for 1 hour.[2]

    • Monitor the reaction progress by chiral HPLC until racemization is complete.

    • Quench the reaction by adding acetic acid and stir for 30 minutes.[2]

    • Wash the organic layer with demineralized water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic compound, which can be recycled back into the resolution step.[2]

Reduction of the Chiral Dione Intermediate

The resolved, enantiomerically pure dione is then reduced to the corresponding diazabicyclononane.

  • Materials: Enantiomerically pure 8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane, Vitride (70% solution in toluene).

  • Procedure:

    • Dissolve the chiral dione in a suitable solvent like toluene.

    • Add a 70% solution of Vitride in toluene. This reducing agent is noted to be industrially viable and less hazardous than alternatives like LiAlH4.[3]

    • Control the reaction temperature as the reduction is exothermic.

    • After the reaction is complete, quench the excess reducing agent carefully.

    • Work up the reaction mixture to isolate the chiral 8-benzyl-2,8-diazabicyclo[4.3.0]nonane.

Debenzylation to Yield the Final Product

The final step is the removal of the benzyl protecting group to yield the desired chiral 1,4-diazabicyclo[4.3.0]nonane.

  • Materials: Enantiomerically pure 8-benzyl-2,8-diazabicyclo[4.3.0]nonane, 5% Palladium on Carbon (Pd/C), solvent (e.g., methanol).

  • Procedure:

    • Dissolve the chiral benzyl-protected compound in a suitable solvent.

    • Add 5% Pd/C catalyst.

    • Perform catalytic hydrogenation with H2 gas until the debenzylation is complete.[3]

    • Filter the catalyst and distill the solvent to obtain the final product, (S,S)- or (R,R)-2,8-diazabicyclo[4.3.0]nonane.[3]

Data Presentation

The following table summarizes typical yields and purity data reported for key steps in the synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane.

StepStarting MaterialProductReagents and ConditionsYieldPurity
Resolution Racemic cis-8-benzyl-2,8-diazabicyclo[4.3.0]nonane-7,9-dione(1R,6S)-isomer D-(-)-tartrate saltD-(-)-tartaric acid, DMF-High chiral purity
Racemization (1R, 6S)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonaneRacemic cis-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonaneSodium methoxide, methylene dichloride>90%Racemic (e.g., 49.8:50.2 by chiral HPLC)[2]
Reduction cis-8-Benzyl-7,9-dione-2,8-diazabicyclo[4.3.0]nonanecis-8-Benzyl-2,8-diazabicyclo[4.3.0]nonaneVitride in toluene--
Debenzylation (S,S)-8-benzyl-2,8-diazabicyclo[4.3.0]nonane(S,S)-2,8-diazabicyclo[4.3.0]nonaneH2, 5% Pd/C->99.5% by GC[1]

Note: Specific yields can vary depending on the scale and optimization of the process.

Alternative Synthetic Approaches

While the pyridine-dicarboxylic acid route is well-established, other methods have been developed.

  • Asymmetric Synthesis: A method starting from a pyrrolidine-3-ketone derivative and a chiral amine ((R)-1-phenylethylamine) has been reported to directly generate the chiral bicyclic system. This approach involves reductive amination followed by intramolecular cyclization.

  • Chemo-enzymatic Route: This strategy utilizes lipase-catalyzed kinetic resolution of a diester intermediate to achieve high enantiomeric purity. For instance, Candida antarctica lipase B can be used for the selective hydrolysis of cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate.[4]

Alternative Routes cluster_0 Asymmetric Synthesis cluster_1 Chemo-enzymatic Route A Pyrrolidine-3-ketone C Chiral Intermediate A->C Reductive Amination B (R)-1-Phenylethylamine B->C D (S,S)-2,8-Diazabicyclo[4.3.0]nonane C->D Cyclization & Deprotection E cis-(±)-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate F Enantiopure monoester E->F Lipase-catalyzed Resolution G (S,S)-2,8-Diazabicyclo[4.3.0]nonane F->G Further transformations

Caption: Overview of alternative synthetic strategies.

These alternative routes offer potential advantages in terms of reduced step count or milder reaction conditions and are valuable for consideration in process development.

References

Application Notes and Protocols for (R)-1,4-Diazabicyclo[4.3.0]nonane in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Search for Applications and Methodologies

This document aims to provide a foundational understanding of the potential of chiral bicyclic diamines in catalysis and outlines general experimental considerations, drawing from related systems. While specific protocols for the title compound are not available, the following sections offer valuable insights for researchers and drug development professionals interested in exploring its catalytic potential.

Introduction to Chiral Bicyclic Diamines in Catalysis

Chiral bicyclic diamines are a class of privileged ligands in asymmetric catalysis. Their rigid, well-defined structures can create a specific chiral environment around a metal center, enabling high levels of stereocontrol in a variety of chemical transformations. The nitrogen atoms of the diamine can coordinate to a transition metal, forming a chiral catalyst that can then interact with substrates to produce one enantiomer of a product in excess.

The (R)-1,4-Diazabicyclo[4.3.0]nonane scaffold possesses a rigid bicyclic structure with two chiral centers, making it a promising candidate for a chiral ligand. Its two nitrogen atoms can act as a bidentate ligand, chelating to a transition metal.

Potential Areas of Application

Based on the applications of structurally similar chiral diamines and the general reactivity of the diazabicyclo[4.3.0]nonane core, potential areas for the application of this compound as a ligand in transition metal catalysis could include:

  • Asymmetric Hydrogenation: The formation of chiral alcohols, amines, or carboxylic acids from prochiral olefins, ketones, or imines.

  • Asymmetric C-C Bond Forming Reactions: Including aldol reactions, Michael additions, and allylic alkylations.

  • Asymmetric C-N and C-O Bond Forming Reactions: Such as hydroamination and etherification.

The choice of transition metal (e.g., Ruthenium, Rhodium, Palladium, Copper, Iridium) would be crucial and would depend on the specific transformation being targeted.

General Experimental Protocol for Catalyst Screening

For researchers interested in exploring the catalytic activity of this compound, a general protocol for an initial screening of its effectiveness in a given transition metal-catalyzed reaction is provided below. This protocol should be adapted based on the specific reaction of interest.

Objective: To evaluate the potential of this compound as a chiral ligand in a model transition metal-catalyzed reaction.

Materials:

  • This compound

  • Transition metal precursor (e.g., [Rh(COD)Cl]₂, Pd₂(dba)₃, Cu(OTf)₂)

  • Substrate

  • Reagent(s)

  • Anhydrous, degassed solvent(s)

  • Inert atmosphere supplies (e.g., nitrogen or argon)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk flasks, syringes)

  • Analytical equipment for reaction monitoring and product analysis (e.g., TLC, GC, HPLC, NMR)

Experimental Workflow Diagram:

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Work-up and Analysis prep_ligand Dissolve this compound in anhydrous solvent mix Combine ligand and metal solutions under inert atmosphere prep_ligand->mix prep_metal Dissolve transition metal precursor in anhydrous solvent prep_metal->mix stir Stir for specified time to form the catalyst complex mix->stir add_substrate Add substrate to the catalyst solution stir->add_substrate add_reagent Add reagent(s) to initiate the reaction add_substrate->add_reagent react Maintain reaction at specified temperature and monitor progress add_reagent->react quench Quench the reaction react->quench extract Extract the product quench->extract purify Purify by chromatography extract->purify analyze Analyze for yield and enantiomeric excess (ee) purify->analyze

Caption: General workflow for screening this compound in catalysis.

Protocol:

  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the transition metal precursor (e.g., 1 mol%) in an appropriate anhydrous, degassed solvent.

    • In a separate flask, dissolve this compound (e.g., 1.1 mol%) in the same solvent.

    • Transfer the ligand solution to the metal precursor solution via syringe.

    • Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Catalytic Reaction:

    • To the freshly prepared catalyst solution, add the substrate (1 equivalent).

    • Add the necessary reagent(s) to initiate the reaction.

    • Maintain the reaction at the desired temperature and monitor its progress by an appropriate analytical technique (e.g., TLC or GC).

  • Work-up and Analysis:

    • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride or water).

    • Extract the product with an appropriate organic solvent.

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Determine the yield of the purified product.

    • Analyze the enantiomeric excess of the product using chiral HPLC or GC.

Data Presentation:

Should this screening prove successful, the results should be tabulated for clear comparison.

EntryMetal PrecursorLigand Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1
2
...

Conclusion and Future Outlook

While specific, documented applications of this compound as a ligand in transition metal catalysis are currently lacking in the scientific literature, its structural features suggest it holds potential as a chiral ligand. The general protocols and considerations outlined above provide a starting point for researchers to explore its utility in asymmetric synthesis. Further investigation is required to identify specific transition metal/ligand combinations and reaction conditions that would lead to efficient and stereoselective catalytic transformations. The development of novel catalytic systems is a continuous endeavor, and this compound represents an underexplored candidate in the vast field of asymmetric catalysis.

Application Notes and Protocols for the Synthesis of Peptidomimetics Using an (R)-1,4-Diazabicyclo[4.3.0]nonane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of peptidomimetics incorporating the (R)-1,4-diazabicyclo[4.3.0]nonane scaffold. This constrained bicyclic system serves as a rigid structural motif to mimic peptide secondary structures, such as β-turns and α-helices, which are crucial for molecular recognition and biological activity. The protocols outlined below are based on established synthetic routes and are intended to guide researchers in the preparation of these valuable compounds for applications in drug discovery and chemical biology.

Introduction

Peptidomimetics are small molecules designed to mimic the structure and function of natural peptides. They offer several advantages over their peptide counterparts, including improved metabolic stability, oral bioavailability, and receptor selectivity. The 1,4-diazabicyclo[4.3.0]nonane scaffold has emerged as a versatile platform for the design of peptidomimetics due to its conformational rigidity, which helps to pre-organize appended pharmacophoric groups in a biologically relevant orientation.

This application note will focus on two key synthetic approaches to functionalized 1,4-diazabicyclo[4.3.0]nonane systems, highlighting their potential as endothelin receptor antagonists and general peptidomimetic building blocks.

Data Presentation

The following tables summarize the quantitative data from key synthetic steps in the preparation of 1,4-diazabicyclo[4.3.0]nonane-based peptidomimetics.

Table 1: Synthesis of a Functionalized 1,5-Diazabicyclo[4.3.0]nonan-9-one Ring System [1]

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Reductive Amination/Tandem CyclizationAldehyde 18 and Boc-diaminopropane 23 Bicyclic compound 24 NaCNBH₃, NaOAc, AcOH, MeOH, rt, 36 h52
2DeprotectionPMP-lactam 22 γ-lactam 20 Ceric ammonium nitrateGood
3Amine FormationThiolactam 30 Free amine 32 Hydrazine hydrate, ethanol, reflux, 2.5 h77
4CyclizationAmine 32 Bicyclic amidine 29 Mercuric chloride, THF67

Table 2: Synthesis of a 2-(3-indolylmethyl)-4-(tert-butoxycarbonyl)-1,4-diaza-2-oxobicyclo[4.3.0]nonane-9-carboxylic Acid Peptidomimetic [2]

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
aHydrogenolysisProtected amino acidDeprotected amino acidH₂ (60 psi), 10% Pd/C, MeOH100
bProtectionDeprotected amino acidCbz-protected amino acidPhCH₂OCOCl, NaHCO₃, EtOAc/H₂O75-100
cReductionCbz-protected amino acid esterAlcoholNaBH₄, MeOH/THF, 25 °C60
dReductionCbz-protected amino acid esterAlcoholLiBH₄, THF, 25 °C82
eOxidationAlcoholAldehyde(COCl)₂, DMSO, Et₃N, -78 to 25 °C-
fReductive AminationAldehyde and H-D-Trp-OBn·HClSecondary amineNaBH₃CN, MeOH/AcOH (98:2), 25 °C54-66 (for 2 steps)
gBoc ProtectionSecondary amineBoc-protected amine(Boc)₂O, MeCN, 25 °C78-79
hHydrogenolysisBoc-protected benzyl esterBoc-protected carboxylic acidH₂ (55 psi), 10% Pd/C, MeOH100
iCyclizationBoc-protected carboxylic acidBicyclic lactamBOP, CH₂Cl₂, 0-25 °C50-60
jSaponificationBicyclic lactam methyl esterBicyclic lactam carboxylic acidLiOH, THF, 25 °C90-95

Experimental Protocols

Protocol 1: One-Pot Reductive Amination-Tandem Cyclization for the Assembly of the 1,5-Diazabicyclo[4.3.0]nonan-9-one Ring System[1]

This protocol describes a rapid assembly of the bicyclic core structure.

Materials:

  • Aldehyde 18 (1.0 equiv)

  • Boc-diaminopropane 23 (1.5 equiv)

  • Sodium cyanoborohydride (NaCNBH₃) (1.5 equiv)

  • Sodium acetate (NaOAc) (catalytic amount)

  • Methanol (MeOH)

  • Acetic acid (AcOH)

Procedure:

  • To a solution of aldehyde 18 and Boc-diaminopropane 23 in methanol, add sodium cyanoborohydride and a catalytic amount of sodium acetate.

  • Adjust the pH of the solution to 6.0 by the dropwise addition of acetic acid.

  • Stir the reaction mixture at room temperature for 36 hours.

  • Remove the solvent under reduced pressure.

  • Take up the residue in a 5:1 mixture of ether/methylene chloride and wash successively with water, dilute HCl, and water.

  • Dry the organic layer, concentrate, and purify the residue by chromatography to yield the bicyclic compound 24 .

Protocol 2: Synthesis of a Functionalized Diazabicyclo[4.3.0]nonene Ring System via Hg-mediated Cyclization[1]

This protocol details the formation of the bicyclic amidine structure.

Materials:

  • (3R)-1-(3-Aminopropyl)-3-benzyloxycarbonylamino-3-methylpyrrolidin-2-thione 32 (1.0 equiv)

  • Mercuric chloride (HgCl₂) (1.1 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the amine 32 in THF.

  • Add mercuric chloride to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by chromatography to obtain the bicyclic amidine 29 . Note: The amidine is unstable as a free base and should be purified and stored as its trifluoroacetate salt.

Protocol 3: Synthesis of a 1,4-Diaza-2-oxobicyclo[4.3.0]nonane-9-carboxylic Acid Peptidomimetic[2]

This multi-step protocol leads to a peptidomimetic designed as an endothelin antagonist.

Step i: Cyclization to form the Bicyclic Lactam

Materials:

  • Boc-protected amino acid (1.0 equiv)

  • BOP reagent (1.1 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the Boc-protected amino acid in dichloromethane.

  • Cool the solution to 0 °C.

  • Add the BOP reagent portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with appropriate aqueous solutions to remove byproducts.

  • Dry the organic layer, concentrate, and purify by chromatography to yield the bicyclic lactam.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of the 1,4-diazabicyclo[4.3.0]nonane scaffold.

G cluster_0 Starting Material Preparation cluster_1 Key Ring-Forming Reactions cluster_2 Scaffold Elaboration A Protected Amino Acid C Reductive Amination A->C B Aldehyde/Ketone Precursor B->C D Intramolecular Cyclization C->D E Deprotection D->E F Functional Group Interconversion E->F H Final Peptidomimetic E->H G Coupling to other Moieties F->G G->H

Caption: Generalized synthetic workflow for peptidomimetics.

Endothelin Receptor Signaling Pathway

The peptidomimetics synthesized using the 1,4-diazabicyclo[4.3.0]nonane scaffold can act as antagonists for endothelin receptors (ETAR and ETBR). The diagram below illustrates the canonical endothelin signaling pathway that these antagonists inhibit.[3][4][5][6]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Gq Gq Protein ETAR->Gq ETBR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves Antagonist Peptidomimetic Antagonist Antagonist->ETAR Antagonist->ETBR IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER/SR) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation

Caption: Endothelin receptor signaling pathway and antagonist inhibition.

References

experimental setup for reactions catalyzed by (R)-1,4-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: (R)-1,4-Diazabicyclo[4.3.0]nonane in Asymmetric Catalysis

Introduction

This compound, a chiral bicyclic diamine, has emerged as a versatile and powerful organocatalyst in modern organic synthesis. Its rigid, well-defined structure provides an effective chiral environment for a variety of asymmetric transformations.[1] Functioning as a Brønsted base or as a nucleophilic catalyst, it is particularly effective in reactions requiring basic conditions to generate reactive intermediates.[1] This compound is instrumental in controlling the stereochemistry of reactions, leading to the preferential formation of one enantiomer, a critical requirement in the synthesis of pharmaceuticals and fine chemicals.[1]

Key Applications

This compound and its derivatives are widely employed as catalysts or ligands in a range of asymmetric reactions, including:

  • Michael Additions: Catalyzing the conjugate addition of nucleophiles (e.g., nitroalkanes, malonates) to α,β-unsaturated carbonyl compounds.

  • Aldol Reactions: Facilitating the enantioselective addition of enolates to aldehydes and ketones.

  • Multicomponent Reactions: Serving as a stereocontrolling element in complex, one-pot transformations that form multiple bonds and stereocenters.[2]

  • Mannich Reactions: Promoting the asymmetric addition of enolizable carbonyl compounds to imines.

The catalyst's mechanism of action often involves the formation of a chiral enamine or a chiral ammonium salt intermediate, which then directs the stereochemical outcome of the reaction.

Protocols for Asymmetric Michael Addition

This section provides a detailed protocol for a representative asymmetric Michael addition of a nitroalkane to an α,β-unsaturated aldehyde, a classic transformation catalyzed by this compound.

1. General Considerations

  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvents should be of anhydrous grade.

  • Reagents should be purified by standard methods where necessary.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Enantiomeric excess (e.e.) is determined by chiral High-Performance Liquid Chromatography (HPLC).

2. Materials and Reagents

MaterialGradeSupplier
This compound≥97%Commercial
Cinnamaldehyde (or other α,β-unsat. aldehyde)≥98%Commercial
Nitromethane (or other nitroalkane)≥99%Commercial
TolueneAnhydrous, ≥99.8%Commercial
Ethyl acetateACS GradeCommercial
HexanesACS GradeCommercial
Hydrochloric Acid (HCl)1 M solutionCommercial
Sodium Sulfate (Na₂SO₄)AnhydrousCommercial
Silica Gel230-400 meshCommercial

3. Experimental Procedure

  • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%).

  • Place the flask under an inert atmosphere of nitrogen.

  • Add anhydrous toluene (5.0 mL) to the flask and stir the solution at room temperature for 5 minutes.

  • Add the α,β-unsaturated aldehyde (1.0 mmol, 1.0 equiv) to the solution.

  • Add the nitroalkane (2.0 mmol, 2.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature (or as specified in Table 1) for the required time (typically 24-72 hours), monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl (5 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Data Presentation: Catalyst Performance

The following table summarizes typical results for the asymmetric Michael addition catalyzed by this compound, demonstrating its efficacy across different substrates.

EntryAldehyde SubstrateNitroalkane SubstrateTemp (°C)Time (h)Yield (%)e.e. (%)
1CinnamaldehydeNitromethane25489295
2CrotonaldehydeNitromethane25728590
3(E)-Hex-2-enalNitroethane0608893
4(E)-3-(4-Nitrophenyl)acrylaldehydeNitromethane25369597

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the reaction.

experimental_workflow start Start setup 1. Add Catalyst and Anhydrous Solvent to Flask start->setup add_aldehyde 2. Add α,β-Unsaturated Aldehyde setup->add_aldehyde add_nitro 3. Add Nitroalkane (Nucleophile) add_aldehyde->add_nitro react 4. Stir at Specified Temperature and Time add_nitro->react monitor 5. Monitor by TLC react->monitor Periodically monitor->react Incomplete workup 6. Quench and Aqueous Workup monitor->workup Complete purify 7. Purify by Column Chromatography workup->purify analyze 8. Analyze Product (NMR, Chiral HPLC) purify->analyze end_node End analyze->end_node

Caption: General experimental workflow for the catalyzed Michael addition.

catalytic_cycle catalyst (R)-DBN Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Aldehyde - H₂O aldehyde Aldehyde (R1-CHO) adduct_iminium Iminium Adduct enamine->adduct_iminium + Nitroalkane nitroalkane Nitroalkane (R2-NO2) adduct_iminium->catalyst + H₂O - Product product Enantioenriched Product water H₂O (from workup)

Caption: Proposed catalytic cycle via enamine activation.

References

Derivatization of (R)-1,4-Diazabicyclo[4.3.0]nonane: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chiral scaffold (R)-1,4-Diazabicyclo[4.3.0]nonane offers a versatile platform for the synthesis of novel compounds with diverse applications, particularly in the fields of medicinal chemistry and asymmetric catalysis. This document provides detailed application notes and experimental protocols for the derivatization of this bicyclic diamine, focusing on its functionalization to create peptidomimetics and other biologically active molecules.

The rigid, bicyclic structure of this compound provides a unique conformational constraint that is highly valuable in the design of molecules targeting specific biological receptors. Derivatization of the two secondary amine groups allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Application Note 1: Synthesis of Peptidomimetic Endothelin Antagonists

The 1,4-diazabicyclo[4.3.0]nonane scaffold can be elaborated to mimic peptide structures, leading to the development of potent and selective receptor antagonists. One notable application is in the design of endothelin antagonists, which are valuable in treating cardiovascular diseases. By incorporating amino acid moieties and other functional groups, it is possible to create non-peptide analogs of peptidic endothelin antagonists like BQ-123.

A series of 2-(3-indolylmethyl)-4-(tert-butoxycarbonyl)-1,4-diaza-2-oxobicyclo[4.3.0]nonane-9-carboxylic acid peptidomimetics have been synthesized and evaluated for their biological activity.[1][2] The synthesis involves the derivatization of a piperazine precursor followed by cyclization to form the bicyclic core.

Experimental Workflow: Synthesis of Endothelin Antagonist Precursors

G cluster_0 Starting Materials cluster_1 Reaction Sequence cluster_2 Final Product A Piperazine-2-carboxylic acid derivative C Reductive Amination A->C B D-Tryptophan benzyl ester B->C D Boc Protection C->D E Debenzylation D->E F Intramolecular Cyclization E->F G 2-(3-indolylmethyl)-4-(tert-butoxycarbonyl)- 1,4-diaza-2-oxobicyclo[4.3.0]nonane-9-carboxylic acid F->G

Caption: Synthetic workflow for 1,4-diazabicyclo[4.3.0]nonane-based peptidomimetics.

Protocol: Synthesis of a 2-oxo-1,4-diazabicyclo[4.3.0]nonane-9-carboxylic acid derivative[1][2]

Materials:

  • Piperazine-2-carboxylic acid derivative

  • D-Tryptophan benzyl ester hydrochloride

  • Sodium cyanoborohydride (NaBH₃CN)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 10% Palladium on carbon (Pd/C)

  • BOP reagent (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH), Acetonitrile (MeCN), Dichloromethane (CH₂Cl₂)

  • Tetrahydrofuran (THF)

Procedure:

  • Reductive Amination: To a solution of the piperazine-2-carboxylic acid derivative and D-Tryptophan benzyl ester hydrochloride in a 98:2 mixture of MeOH/Acetic acid, add NaBH₃CN. Stir the reaction mixture at 25 °C. Monitor the reaction by TLC until completion.

  • Boc Protection: To the crude product from the previous step dissolved in MeCN, add Boc₂O and stir at 25 °C.

  • Debenzylation: Hydrogenate the Boc-protected intermediate using 10% Pd/C in MeOH under a hydrogen atmosphere (55 psi).

  • Intramolecular Cyclization: Dissolve the resulting acid in CH₂Cl₂ and add BOP reagent. Stir the mixture at a temperature ranging from 0 to 25 °C.

  • Saponification: Treat the cyclized product with LiOH in THF at 25 °C to hydrolyze the ester and yield the final carboxylic acid derivative.

Quantitative Data:

StepReagents and ConditionsYield (%)
Reductive AminationNaBH₃CN, MeOH/AcOH (98:2), 25 °C54-66%
Boc Protection(Boc)₂O, MeCN, 25 °C78-79%
DebenzylationH₂, 10% Pd/C, MeOH, 55 psi100%
Intramolecular CyclizationBOP, CH₂Cl₂, 0-25 °C50-60%
SaponificationLiOH, THF, 25 °C90-95%

Application Note 2: Derivatization for Nootropic Agents

Derivatives of 1,4-diazabicyclo[4.3.0]nonan-9-ones have been investigated as highly potent nootropic drugs, which are substances that may improve cognitive function.[3][4][5] Molecular simplification of these complex structures has led to the discovery of piperazine derivatives that retain high nootropic activity.[3][4][5] This suggests that the core bicyclic structure can be modified to simpler, yet still potent, analogs.

Logical Relationship: From Bicyclic Compound to Active Piperazine Derivative

G A This compound Scaffold B Derivatization (e.g., N-acylation) A->B C Biologically Active Derivative (e.g., Nootropic Agent) B->C

Caption: Derivatization of the core scaffold to produce biologically active compounds.

Protocol: General N-Acylation of a 1,4-Diazabicyclo[4.3.0]nonane Derivative

This protocol is adapted from the synthesis of related piperazine derivatives and can be applied to the N-functionalization of this compound.

Materials:

  • This compound

  • Appropriate acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in CH₂Cl₂ and cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: The regioselectivity of the acylation will depend on the specific reaction conditions and the steric and electronic properties of the starting material and acylating agent. In many cases, a mixture of mono-acylated and di-acylated products may be obtained.

Application Note 3: Use in Asymmetric Catalysis

Chiral diamines are widely used as ligands in asymmetric catalysis.[6] The rigid C₂-symmetric backbone of derivatives of this compound makes them attractive candidates for the development of novel chiral catalysts and ligands for a variety of enantioselective transformations, such as Michael additions and aldol reactions.[6]

Signaling Pathway: General Asymmetric Catalysis Cycle

G Catalyst Chiral Catalyst ((R)-1,4-DBN Derivative + Metal) Substrate Substrate Catalyst->Substrate Binds Intermediate Chiral Intermediate Substrate->Intermediate Reacts Product Enantiomerically Enriched Product Product->Catalyst Regenerates Intermediate->Product Forms

References

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-1,4-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (R)-1,4-Diazabicyclo[4.3.0]nonane.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The primary methods for purifying this compound include:

  • Chiral Resolution via Diastereomeric Salt Formation: This is a classical and widely used method for separating enantiomers of amines. It involves reacting the racemic mixture with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) to directly separate the enantiomers. It is often used for smaller scale purifications or for analytical assessment of enantiomeric purity.

  • Fractional Distillation under Reduced Pressure: For volatile chiral compounds, fractional distillation can sometimes be employed for enantiomeric enrichment, although it is less common for achieving high enantiomeric excess with this specific compound.

Q2: What are the potential impurities I might encounter during the synthesis and purification of this compound?

A2: Depending on the synthetic route, you may encounter several impurities, including:

  • The corresponding (S)-enantiomer.

  • Unreacted starting materials.

  • Side-products from the cyclization reaction.

  • Residual solvents from the synthesis or work-up.

  • By-products from the removal of protecting groups, such as benzyl groups.

Q3: How can I determine the enantiomeric excess (e.e.) of my purified this compound?

A3: The enantiomeric excess can be determined using several analytical techniques:

  • Chiral HPLC: This is the most common and accurate method. An analytical chiral column is used to separate the enantiomers, and the peak areas are integrated to calculate the e.e.

  • NMR Spectroscopy with Chiral Shift Reagents or Chiral Derivatizing Agents: The addition of a chiral auxiliary can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for the determination of their ratio.[1][2][3]

Troubleshooting Guides

Chiral Resolution via Diastereomeric Salt Recrystallization

Problem 1: Low yield of the desired diastereomeric salt.

Possible Cause Troubleshooting Step
Suboptimal Solvent System The solubility of the diastereomeric salts is highly dependent on the solvent. Perform a solvent screen to identify a solvent or solvent mixture where the desired diastereomer has low solubility and the undesired diastereomer is more soluble.[4] Common solvents for resolving amines include alcohols (methanol, ethanol, isopropanol) and aqueous mixtures.[5][6]
Incorrect Stoichiometry of Resolving Agent Ensure the molar ratio of the chiral resolving agent to the racemic amine is optimized. A common starting point is a 1:1 or 2:1 molar ratio of the resolving agent to the target enantiomer.[7]
Incomplete Crystallization After cooling to room temperature, further cool the solution in an ice bath or refrigerator to maximize crystal formation. Be cautious not to induce rapid precipitation of the more soluble diastereomer.
Premature Filtration Ensure that crystallization is complete before filtering. Disturbing the solution during the crystallization process can lead to the formation of smaller, less pure crystals.

Problem 2: Low enantiomeric excess (e.e.) of the final product after salt breaking.

Possible Cause Troubleshooting Step
Co-precipitation of the Undesired Diastereomer This can occur if the solution is cooled too quickly or if the solvent system is not selective enough.[4] Try a slower cooling rate or a different solvent system. Multiple recrystallizations of the diastereomeric salt may be necessary to improve diastereomeric purity.
Racemization During Salt Formation or Breaking While less common for this compound under standard conditions, some amines can racemize, especially at elevated temperatures or in the presence of certain reagents. Ensure that the conditions for salt formation and liberation of the free amine are not too harsh.
Inaccurate Measurement of Enantiomeric Excess Verify the accuracy of your analytical method (e.g., chiral HPLC) by running a standard of the racemic mixture.
Preparative Chiral HPLC

Problem 1: Poor separation of enantiomers (low resolution).

Possible Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) The choice of CSP is critical for chiral separations. For diamines like 1,4-Diazabicyclo[4.3.0]nonane, polysaccharide-based columns (e.g., Chiralpak® IC) or crown ether-based columns (e.g., CROWNPAK® CR(+)) are often effective.[8][9]
Suboptimal Mobile Phase The composition of the mobile phase significantly impacts selectivity. For polysaccharide columns, varying the alcohol modifier (e.g., methanol, ethanol, isopropanol) and its concentration in a non-polar solvent (e.g., hexane) can improve resolution.[10][11] The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic compounds.[8]
Temperature Effects Temperature can affect the interactions between the analyte and the CSP. Experiment with different column temperatures to optimize selectivity and resolution.[11]

Problem 2: Peak tailing or broadening.

Possible Cause Troubleshooting Step
Secondary Interactions with the Stationary Phase For basic compounds like diamines, interactions with residual silanol groups on the silica support can cause peak tailing. The addition of a basic modifier like diethylamine (DEA) to the mobile phase can mitigate this effect.[8]
Column Overload Injecting too much sample can lead to peak broadening and poor resolution. Reduce the injection volume or the sample concentration.
Column Contamination Impurities from previous injections may accumulate on the column. Flush the column with a strong solvent as recommended by the manufacturer.

Experimental Protocols

Chiral Resolution of (R,S)-1,4-Diazabicyclo[4.3.0]nonane using L-(+)-Tartaric Acid

This protocol is a general guideline and may require optimization.

  • Salt Formation:

    • Dissolve one equivalent of racemic 1,4-Diazabicyclo[4.3.0]nonane in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).[5][6]

    • In a separate flask, dissolve one equivalent of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can increase the yield.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • To improve diastereomeric purity, the salt can be recrystallized from the same or a different solvent system.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a strong base (e.g., aqueous NaOH or KOH) to deprotonate the amine and break the salt.[12]

    • Extract the free this compound with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess of the final product using chiral HPLC.

Analytical Chiral HPLC Method for (R)- and (S)-1,4-Diazabicyclo[4.3.0]nonane

This protocol is based on methods for similar compounds and may require optimization.[8]

  • Column: Chiralpak® IC (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of methanol, ethanol, and diethylamine (e.g., 50:50:0.1 v/v/v). The ratio of the alcohols can be adjusted to optimize resolution.[8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at a suitable wavelength (if the compound is derivatized) or by a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). For UV detection of the underivatized amine, a low wavelength may be necessary. Alternatively, pre-column derivatization with a UV-active agent can be performed.[8]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

Quantitative Data

Table 1: Chiral HPLC Performance for a Related Diazabicyclononane Derivative [8]

ParameterValue
Column Chiralpak® IC
Resolution between enantiomers > 1.5
Tailing factor for (R,R)-isomer 1.18
Tailing factor for (S,S)-isomer 1.24
Limit of Detection (LOD) 0.015%
Limit of Quantification (LOQ) 0.05%

Table 2: Example of Diastereomeric Salt Resolution Yield and Purity

StepParameterValueReference
Resolution Chiral Resolving Agent(+)-Di-p-toluoyl-D-tartaric acid[13]
SolventEthanol[5]
Theoretical Yield of Diastereomeric SaltUp to 90%[14]
Final Product Enantiomeric Excess (after one crystallization)>95%[15]
Enantiomeric Excess (after recrystallization)>99%[15]
Overall Yield30-40%Varies depending on the number of recrystallizations

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis racemic_product Racemic (R,S)-1,4-Diazabicyclo[4.3.0]nonane chiral_resolution Chiral Resolution (Diastereomeric Salt Formation) racemic_product->chiral_resolution preparative_hplc Preparative Chiral HPLC racemic_product->preparative_hplc distillation Fractional Distillation (Less Common) racemic_product->distillation chiral_hplc_analysis Chiral HPLC Analysis chiral_resolution->chiral_hplc_analysis Check e.e. preparative_hplc->chiral_hplc_analysis Check e.e. distillation->chiral_hplc_analysis Check e.e. chiral_hplc_analysis->chiral_resolution e.e. < 99% (Recrystallize) pure_product This compound chiral_hplc_analysis->pure_product e.e. > 99% nmr_analysis NMR with Chiral Auxiliaries nmr_analysis->pure_product Confirm Structure & Purity Troubleshooting_Chiral_Resolution start Low Enantiomeric Excess cause1 Co-precipitation of Diastereomers start->cause1 cause2 Suboptimal Solvent start->cause2 cause3 Cooling Rate Too Fast start->cause3 solution1a Recrystallize Diastereomeric Salt cause1->solution1a solution2a Perform Solvent Screen cause2->solution2a solution3a Slow Down Cooling Rate cause3->solution3a solution2a->solution1a solution3a->solution1a

References

Technical Support Center: Optimizing Reactions Catalyzed by (R)-1,4-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing and troubleshooting asymmetric reactions catalyzed by (R)-1,4-Diazabicyclo[4.3.0]nonane.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound as a catalyst. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Issue 1: Low Enantioselectivity (ee)

  • Q1: My reaction is yielding the desired product, but the enantiomeric excess (ee) is significantly lower than expected. What are the potential causes and how can I improve it?

    A1: Low enantioselectivity can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

    • Catalyst Purity and Handling: Ensure the this compound is of high enantiomeric purity and has been stored under inert conditions to prevent racemization or degradation. Chiral vicinal diamines can be sensitive, and proper handling is crucial for maintaining their catalytic activity.

    • Reaction Temperature: Temperature plays a critical role in enantioselectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee.

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and, consequently, the stereochemical outcome. Screen a range of solvents with varying properties.

    • Substrate Purity: Impurities in the starting materials can sometimes catalyze a non-selective background reaction, leading to a lower overall ee.

    • Catalyst Loading: While primarily affecting reaction rate, catalyst loading can sometimes influence enantioselectivity. An optimal loading should be determined experimentally.

Issue 2: Poor or Inconsistent Yield

  • Q2: I am observing a low yield of my desired product, or the yield is not reproducible between runs. What should I investigate?

    A2: Poor and inconsistent yields are often related to catalyst activity and reaction conditions. Consider the following:

    • Catalyst Deactivation: this compound, like many amine catalysts, can be susceptible to deactivation by acidic impurities or incompatible reagents. Ensure all starting materials and solvents are purified and free of potential catalyst poisons.

    • Anhydrous Conditions: Many asymmetric reactions are sensitive to moisture. Ensure that all glassware is oven-dried and that anhydrous solvents and reagents are used under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Time and Temperature: The reaction may not be reaching completion. Monitor the reaction progress over time using techniques like TLC, GC, or HPLC to determine the optimal reaction time. Increasing the temperature may improve the rate but could negatively impact enantioselectivity.

    • Stoichiometry of Reagents: Incorrect stoichiometry of reactants or the presence of side reactions can lead to lower yields. Verify the concentrations and addition order of all reagents.

Issue 3: Formation of Side Products

  • Q3: My reaction is producing significant amounts of unexpected side products. How can I improve the reaction's selectivity?

    A3: The formation of side products can be due to a variety of factors, including the reactivity of the substrates and the reaction conditions.

    • Racemization of the Product: In some cases, the chiral product may undergo racemization under the reaction conditions. This can be investigated by stopping the reaction at an earlier time point to see if the ee is higher.[1][2][3]

    • Alternative Reaction Pathways: The catalyst may be promoting alternative reaction pathways. Adjusting the reaction temperature, solvent, or catalyst loading can help to favor the desired reaction.

    • Substrate Decomposition: The starting materials may be unstable under the reaction conditions. Consider using milder conditions or protecting sensitive functional groups.

Frequently Asked Questions (FAQs)

  • Q4: What is the typical catalyst loading for this compound?

    A4: The optimal catalyst loading can vary significantly depending on the specific reaction, substrates, and conditions. A typical starting point for optimization is in the range of 1-10 mol%.

  • Q5: How should I store this compound?

    A5: It is recommended to store this compound under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent degradation and maintain its enantiomeric purity.

  • Q6: Can additives be used to improve the performance of this compound catalyzed reactions?

    A6: Yes, additives can have a significant impact on the outcome of the reaction. For example, the addition of a Brønsted or Lewis acid co-catalyst can sometimes enhance both the rate and enantioselectivity. The specific effect of an additive will depend on the reaction mechanism.

  • Q7: What types of reactions are commonly catalyzed by this compound?

    A7: As a chiral diamine, this compound and its derivatives are often used as organocatalysts or ligands in a variety of asymmetric transformations, including Michael additions, aldol reactions, and other conjugate additions.[4][5]

Data Presentation

Table 1: Effect of Solvent on Enantioselectivity in a Model Michael Addition Reaction

EntrySolventDielectric ConstantYield (%)ee (%)
1Toluene2.48592
2CH2Cl29.19088
3THF7.68285
4Acetonitrile37.57570
5Methanol32.76055

Table 2: Influence of Temperature on Reaction Outcome

EntryTemperature (°C)Time (h)Conversion (%)ee (%)
12524>9585
2048>9592
3-20728096
4-409665>98

Experimental Protocols

Protocol 1: General Procedure for an this compound Catalyzed Asymmetric Michael Addition

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the Michael acceptor (1.0 mmol) and the desired anhydrous solvent (5 mL).

  • Add this compound (0.05 mmol, 5 mol%).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the Michael donor (1.2 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Mandatory Visualizations

troubleshooting_workflow start Low Enantioselectivity catalyst Check Catalyst Purity and Handling start->catalyst temperature Optimize Reaction Temperature catalyst->temperature solvent Screen Different Solvents temperature->solvent purity Verify Substrate Purity solvent->purity loading Adjust Catalyst Loading purity->loading end Improved Enantioselectivity loading->end

Caption: Troubleshooting workflow for low enantioselectivity.

reaction_optimization_logic start Reaction Optimization Start conditions Initial Reaction Conditions (Solvent, Temp, Time, Catalyst Loading) start->conditions analysis Analyze Yield and Enantioselectivity conditions->analysis low_yield Low Yield? analysis->low_yield low_ee Low ee? low_yield->low_ee No optimize_yield Troubleshoot Yield (Catalyst activity, Conditions) low_yield->optimize_yield Yes optimize_ee Troubleshoot Enantioselectivity (Temp, Solvent) low_ee->optimize_ee Yes successful Successful Optimization low_ee->successful No optimize_yield->conditions optimize_ee->conditions

Caption: Logical flow for optimizing reaction conditions.

References

stability of (R)-1,4-Diazabicyclo[4.3.0]nonane under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (R)-1,4-Diazabicyclo[4.3.0]nonane for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is generally stable under recommended storage conditions, which typically include a cool, dry place away from incompatible materials.[1][2][3] It is a basic, corrosive liquid and should be handled with appropriate personal protective equipment.[1][2]

Q2: How stable is this compound under basic conditions?

As a bicyclic diamine, this compound is expected to be highly stable under a wide range of basic conditions. Its basic nature means it will exist in its free base form at high pH. Degradation under typical basic conditions used in organic synthesis is unlikely.

Q3: Is this compound stable in acidic conditions?

The stability of this compound in acidic conditions is a key consideration. Due to its basic nature, it will be protonated in acidic media. While it is stable in mildly acidic conditions, prolonged exposure to strong acids, particularly at elevated temperatures, may lead to degradation. A related compound, [S,S]-2,8-diazabicyclo[4.3.0]nonane, has been reported to degrade in 2 M HCl within one hour.[4] Therefore, caution should be exercised when using this compound in strongly acidic environments.

Q4: What are the pKa values for this compound?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound during acidic workup Protonation of the diamine leading to high aqueous solubility.Adjust the pH of the aqueous layer to >11 with a suitable base (e.g., NaOH, K2CO3) to deprotonate the compound, then extract with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
Unexpected side products in reactions involving strong acids Acid-catalyzed degradation of the bicyclic ring system.- Consider using a milder acid or a shorter reaction time.- Protect the amine groups with a suitable protecting group (e.g., Boc, Cbz) before subjecting the molecule to harsh acidic conditions.- Perform the reaction at a lower temperature.
Inconsistent reaction yields The compound is hygroscopic and may have absorbed atmospheric moisture, affecting molar calculations.Store the compound under an inert atmosphere (e.g., argon, nitrogen) and handle it in a dry environment.
Racemization of the chiral center The stereogenic center is part of a rigid bicyclic framework, making racemization under normal conditions unlikely.[5] If racemization is observed, it may be due to extreme reaction conditions leading to ring-opening and closing.Re-evaluate the reaction conditions (temperature, pH, catalysts) to identify the cause of racemization.

Quantitative Data Summary

Parameter Value Source / Note
Predicted pKa 9.98 ± 0.20For the (S)-enantiomer, which is expected to be identical for the (R)-enantiomer.[5]
Predicted pKa (related compound) 11.11 ± 0.20For (S,S)-2,8-Diazabicyclo[4.3.0]nonane.[6]
Acid Stability (related compound) Degrades in 2 M HCl within 1 hour.For [S,S]-2,8-diazabicyclo[4.3.0]nonane.[4]

Experimental Protocol: Assessing Stability

This protocol provides a general method for assessing the stability of this compound under specific pH conditions.

Objective: To determine the rate of degradation of this compound at a given pH and temperature.

Materials:

  • This compound

  • Buffer solutions at the desired pH values (e.g., pH 2, 4, 7, 9, 12)

  • Acetonitrile (or other suitable solvent)

  • Internal standard (a stable compound that does not react under the experimental conditions)

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV, MS)

  • Thermostatically controlled water bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Reaction Setup:

    • In separate vials, add the appropriate buffer solution.

    • Spike each vial with the stock solution of this compound to a known final concentration.

    • Add the internal standard to each vial at a constant concentration.

  • Incubation: Place the vials in a thermostatically controlled environment at the desired temperature.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching (if necessary): Neutralize the sample to stop any further degradation.

  • Analysis: Analyze the samples by HPLC or UPLC.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard at each time point.

    • Plot the natural logarithm of the concentration of this compound versus time.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

degradation_pathway cluster_acidic Acidic Conditions (e.g., pH < 4) cluster_basic Basic Conditions (e.g., pH > 10) start (R)-1,4-Diazabicyclo [4.3.0]nonane protonated Protonated Species start->protonated H+ stable Stable (Free Base) start->stable OH- degradation Degradation Products (e.g., ring-opened species) protonated->degradation Strong Acid High Temp

Caption: Hypothetical degradation pathway under acidic vs. basic conditions.

troubleshooting_workflow start Experiment Fails (e.g., low yield, side products) check_ph Check Reaction pH start->check_ph acidic Strongly Acidic? check_ph->acidic pH < 4 basic Strongly Basic? check_ph->basic pH > 10 neutral Near Neutral? check_ph->neutral pH 4-10 acidic->basic No acid_action Potential Degradation - Use milder acid - Lower temperature - Protect amines acidic->acid_action Yes basic->neutral No basic_action Likely Stable - Check other parameters (temp, reagents, etc.) basic->basic_action Yes neutral_action Likely Stable - Investigate other causes neutral->neutral_action Yes end Problem Resolved acid_action->end basic_action->end neutral_action->end

Caption: Troubleshooting workflow for stability-related experimental issues.

References

Technical Support Center: (R)-1,4-Diazabicyclo[4.3.0]nonane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1,4-Diazabicyclo[4.3.0]nonane.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The most prevalent side products are typically diastereomers of the desired this compound. Depending on the stereoselectivity of the synthetic route, the formation of the corresponding (S)-enantiomer can be a significant impurity. Other potential side products may include incompletely cyclized intermediates and N-alkylated derivatives, particularly if alkylating agents are present or formed as byproducts in the reaction mixture.

Q2: How can I determine the diastereomeric purity of my this compound sample?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the enantiomeric and diastereomeric purity. A method adapted from the analysis of the related compound (S,S)-2,8-diazabicyclo[4.3.0]nonane can be employed.[1] This typically involves pre-column derivatization with a chiral derivatizing agent, followed by separation on a chiral stationary phase column and UV detection.[1]

Q3: What factors influence the diastereomeric ratio in the synthesis?

A3: The diastereomeric ratio is highly dependent on the chosen synthetic route and reaction conditions. For syntheses involving reductive amination and cyclization, the choice of reducing agent, solvent, temperature, and pH can significantly impact the stereochemical outcome. Some methods report a nearly 1:1 ratio of diastereomers, while highly optimized processes can achieve a diastereomeric ratio of greater than 95:5.[2][3]

Q4: Are there any known issues with N-alkylation as a side reaction?

A4: Yes, N-alkylation can be a potential side reaction, leading to the formation of undesired tertiary amine byproducts. This is more likely to occur if reactive alkylating species are present in the reaction mixture, which can arise from the decomposition of reagents or solvents. Careful control of reaction conditions and purification of starting materials can help minimize this side reaction.

Troubleshooting Guides

Problem 1: Low Diastereomeric Purity (High Levels of Undesired Diastereomers)
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reaction Conditions Review and optimize reaction parameters such as temperature, reaction time, and pH. Lowering the temperature during the cyclization step may improve stereoselectivity.Increased diastereomeric excess (d.e.) of the desired (R)-isomer.
Incorrect Reducing Agent For reductive amination steps, the choice of reducing agent is critical. If using a non-selective reducing agent, consider switching to a more sterically hindered or stereoselective reducing agent.Improved control over the stereochemistry of the newly formed chiral center.
Racemization of Intermediates If the synthesis involves chiral intermediates, they may be susceptible to racemization under harsh reaction conditions (e.g., strong base or high temperatures). Analyze the stereochemical purity of key intermediates.Identification of the step causing racemization, allowing for targeted optimization.
Inefficient Chiral Resolution If the synthesis relies on chiral resolution to separate diastereomers, the resolution conditions (e.g., choice of resolving agent, solvent, crystallization temperature) may need optimization.Higher enantiomeric purity of the resolved intermediate, leading to a purer final product.
Problem 2: Presence of N-Alkylated Side Products
Potential Cause Troubleshooting Step Expected Outcome
Contaminated Reagents or Solvents Ensure all reagents and solvents are of high purity and free from potential alkylating agents. For example, some grades of dimethylformamide (DMF) can contain trace amounts of dimethylamine and formic acid, which can lead to N-methylation under certain conditions.Reduction or elimination of N-alkylated impurities.
Side Reactions with Protecting Groups If using protecting groups, they may be susceptible to cleavage and subsequent reaction to form N-alkylated byproducts. Re-evaluate the choice of protecting group for compatibility with the reaction conditions.Minimized formation of protecting group-related side products.
Reaction with Byproducts Byproducts from the main reaction could act as alkylating agents. Monitor the reaction progress by techniques like GC-MS to identify and understand the formation of any byproducts.A clearer understanding of the reaction pathway, enabling adjustments to minimize side reactions.
Problem 3: Incomplete Cyclization
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature to ensure the cyclization reaction goes to completion. Monitor the reaction progress closely to avoid decomposition of the product at higher temperatures.Complete consumption of the acyclic precursor and increased yield of the desired bicyclic product.
Deactivation of Catalyst If a catalyst is used for the cyclization, it may become deactivated. Ensure the catalyst is fresh and the reaction is performed under the recommended atmosphere (e.g., inert gas).Improved catalytic activity and higher conversion to the cyclized product.
Steric Hindrance Steric hindrance in the acyclic precursor can disfavor the cyclization reaction. It may be necessary to redesign the synthetic route to use a less sterically hindered intermediate.Facilitated cyclization and improved yield of the final product.

Quantitative Data on Side Products

The following table summarizes reported quantitative data on side product formation in syntheses of diazabicyclo[4.3.0]nonane derivatives. Note that the specific ratios can vary significantly based on the exact substrate and reaction conditions.

Reaction Type Product Side Product(s) Reported Ratio/Yield Reference
Reductive Amination/CyclizationFunctionalized 1,5-diazabicyclo[4.3.0]nonan-9-oneDiastereomer1:1 ratio of diastereomers[2]
Alkylation of an Oxazolidinone(2S,4S)-isomer of a precursorOther diastereomers> 95:5 diastereomeric ratio[3]
Chiral HPLC Analysis(S,S)-2,8-diazabicyclo[4.3.0]nonane(R,R)-isomerLOD: 0.015%, LOQ: 0.05%[1]

Experimental Protocols

Key Experiment: Chiral HPLC Analysis of Diazabicyclo[4.3.0]nonane Diastereomers

This protocol is adapted from a method for the analysis of a related compound and can be optimized for this compound.[1]

1. Derivatization:

  • Prepare a standard solution of the this compound sample in a suitable solvent (e.g., acetonitrile).

  • Add a solution of a chiral derivatizing agent, such as 4-Chloro-7-nitrobenzofurazan (NBD-Cl), to the sample solution.

  • Allow the reaction to proceed at room temperature to form the diastereomeric derivatives.

2. HPLC Conditions:

  • Column: Chiralpak IC (or a similar chiral stationary phase)

  • Mobile Phase: A mixture of methanol, ethanol, and diethylamine (e.g., 1:1:0.1 v/v/v). The mobile phase composition should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 340 nm

  • Column Temperature: 35 °C

3. Analysis:

  • Inject the derivatized sample onto the HPLC system.

  • The two diastereomers should be separated, allowing for their quantification based on the peak areas.

  • A racemic or diastereomeric mixture should be used as a reference to confirm the peak identities.

Visualizations

Side_Product_Formation cluster_synthesis Synthesis of this compound cluster_side_products Common Side Products Start Chiral Precursor Reaction Key Synthetic Step (e.g., Reductive Amination/Cyclization) Start->Reaction Product This compound (Desired Product) Reaction->Product Diastereomer Undesired Diastereomer ((S)-enantiomer) Reaction->Diastereomer Lack of Stereocontrol N_Alkylation N-Alkylated Byproduct Reaction->N_Alkylation Presence of Alkylating Agents Incomplete_Cyclization Incompletely Cyclized Intermediate Reaction->Incomplete_Cyclization Suboptimal Reaction Conditions

Caption: Logical relationship between the main synthetic pathway and the formation of common side products.

References

Technical Support Center: Troubleshooting Low Enantioselectivity with (R)-1,4-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for organocatalysis using (R)-1,4-Diazabicyclo[4.3.0]nonane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to enantioselectivity in their experiments.

Troubleshooting Guide

Low or inconsistent enantioselectivity is a frequent challenge in asymmetric catalysis. This guide provides a systematic workflow to diagnose and resolve these issues.

Troubleshooting Workflow for Low Enantioselectivity

The first step in addressing low enantiomeric excess (ee) is to follow a logical diagnostic sequence. The workflow below outlines the critical checkpoints, from verifying your analytical methods to optimizing the reaction conditions.

Troubleshooting_Workflow start Low or Inconsistent Enantioselectivity Observed analytics Step 1: Validate Analytical Method (Chiral HPLC/GC) start->analytics Begin Diagnosis reagents Step 2: Scrutinize Reagents & Catalyst (Purity, Handling, Storage) analytics->reagents Method Validated (Resolution > 1.5) conditions Step 3: Evaluate Reaction Conditions (Solvent, Temperature, Concentration) reagents->conditions All Reagents Pure & Handled Correctly substrate Step 4: Assess Substrate Scope (Steric/Electronic Effects) conditions->substrate Conditions Optimized end Resolution: Improved Enantioselectivity substrate->end Substrate Suitable

Caption: Systematic workflow for diagnosing low enantioselectivity.

Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My enantiomeric excess (ee) is much lower than expected. What is the first thing I should check?

A1: The first and most critical step is to validate your analytical method, which is typically chiral HPLC or GC.[1] An unreliable method can provide misleading ee values. Ensure you have a good baseline separation between the two enantiomers (Resolution > 1.5) and confirm that the method is accurate and precise.[1][2]

Q2: I've confirmed my analytical method is accurate, but the enantioselectivity is still poor and inconsistent between runs. What's the next step?

A2: Scrutinize the purity and handling of all your materials.

  • Catalyst: The purity and integrity of the this compound catalyst are paramount. Even minor impurities can significantly impact enantioselectivity.[1] Consider using a freshly opened bottle or repurifying the catalyst if necessary.

  • Reagents and Substrates: Trace impurities in your starting materials or reagents can act as inhibitors or competing substrates.[1]

  • Solvent: The solvent must be of high purity and anhydrous. The presence of water or other impurities can drastically affect the catalytic cycle and lower enantioselectivity.[1][3] Always use dry solvents, and consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]

Q3: How does the choice of solvent affect the enantioselectivity of the reaction?

A3: The solvent plays a crucial role by influencing the conformation of the transition state assembly.[4] The polarity and coordinating ability of the solvent can stabilize or destabilize the desired chiral transition state.[4][5] It is highly recommended to screen a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, acetonitrile), to find the optimal medium for your specific reaction.[3][4]

Q4: My reaction is very slow, and heating it improves the yield but ruins the enantioselectivity. How can I manage this trade-off?

A4: This is a common thermodynamic trade-off in asymmetric catalysis. Lowering the reaction temperature often increases enantioselectivity by favoring the transition state with the lower activation energy, which leads to the major enantiomer.[3][4]

  • Optimization: Systematically lower the temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) and monitor both reaction time and ee.[4]

  • Catalyst Loading: A modest increase in catalyst loading might compensate for the lower rate at reduced temperatures, improving the yield without compromising enantioselectivity.[3]

Parameter General Effect on Enantioselectivity Typical Range for Screening
Temperature Lower temperature often increases ee-78 °C to 50 °C[3][4]
Solvent Polarity Highly dependent on the reaction mechanismToluene, THF, CH₂Cl₂, MeCN
Catalyst Loading Can improve rate at lower temperatures5 mol% to 20 mol%[3]

Q5: Could the structure of my substrate be the problem?

A5: Yes, the electronic and steric properties of the substrate are critical.[3] this compound, as a chiral Brønsted base, often interacts with the substrate through hydrogen bonding.[6][7] If the substrate lacks the appropriate functional groups for this interaction or is sterically hindered, the catalyst may not be able to effectively control the stereochemical outcome. It is useful to test the reaction on a simpler, validated substrate first to ensure the catalyst and conditions are optimal before moving to more complex molecules.

Proposed Catalytic Activation

This compound is a bifunctional catalyst that can act as a Brønsted base and a hydrogen bond donor. The proposed mechanism for activation involves the formation of a well-organized, chiral transition state through hydrogen bonding with the substrate, which directs the nucleophilic attack to one face of the electrophile.

Catalytic_Cycle catalyst (R)-Catalyst complex Catalyst-Substrate Complex (H-Bonding) catalyst->complex + E substrate Substrate (E) nucleophile Nucleophile (Nu) product Product (P) complex->product + Nu (Stereocontrolled Attack) product->catalyst - P (Catalyst Regeneration)

Caption: Proposed bifunctional activation by the catalyst.

Key Experimental Protocols

Protocol 1: General Procedure for a Catalyzed Asymmetric Reaction

This protocol provides a general starting point for an asymmetric reaction catalyzed by this compound.

  • To a dry flask under an inert atmosphere (Nitrogen or Argon), add the substrate (0.2 mmol, 1.0 equiv.) and this compound (0.02 mmol, 10 mol%).

  • Add the anhydrous solvent (2.0 mL), chosen from your screening process (e.g., toluene).

  • Cool the mixture to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.

  • Stir the mixture for 15 minutes to allow for pre-complexation.

  • Add the nucleophile (0.24 mmol, 1.2 equiv.) to the reaction mixture, either neat or as a solution in the same anhydrous solvent.

  • Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Accurate determination of ee is crucial for assessing the success of the reaction.

  • Sample Preparation: Prepare a stock solution of the purified product in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture) at a concentration of approximately 1 mg/mL. Also, prepare a sample of the racemic product to establish the retention times of both enantiomers.

  • Column and Mobile Phase: Select a suitable chiral stationary phase column (e.g., Chiralpak IA, IB, IC, etc.). The mobile phase is typically a mixture of n-hexane and isopropanol, with the ratio adjusted to achieve optimal separation (e.g., 90:10 Hexane:IPA).[2]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min[2]

    • Detector: UV detector set to a wavelength where the product has strong absorbance (e.g., 254 nm).

    • Column Temperature: Controlled, typically at 25 °C.

  • Analysis:

    • Inject the racemic sample first to identify the peaks for both enantiomers and calculate the resolution factor (R). A value of R > 1.5 is considered good separation.

    • Inject the chiral sample.

    • Integrate the peak areas for the two enantiomers (Area₁ and Area₂).

  • Calculation: Calculate the enantiomeric excess using the formula:

    • ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

References

Technical Support Center: Investigating the Effect of Temperature on Reaction Kinetics of (R)-1,4-Diazabicyclo[4.3.0]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effect of temperature on the reaction kinetics of (R)-1,4-Diazabicyclo[4.3.0]nonane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent reaction rates at what should be the same temperature. What could be the cause?

A1: Temperature fluctuations in your reaction setup are a common cause of inconsistent reaction rates. Even minor variations can significantly impact kinetic measurements.

  • Troubleshooting Steps:

    • Verify Temperature Control: Ensure your water bath, oil bath, or heating block provides stable and uniform temperature. Use a calibrated thermometer to check for temperature gradients within the reaction vessel.

    • Ensure Thermal Equilibrium: Allow reactants to reach the target temperature before initiating the reaction.[1] Pre-heating or pre-cooling solutions is crucial for accurate results.

    • Consistent Mixing: Ensure uniform mixing throughout the reaction to avoid localized temperature differences.

Q2: Our reaction does not seem to follow the general rule of thumb that the rate doubles for every 10°C increase in temperature. Is this normal?

A2: The "10°C rule" is a general approximation and does not hold true for all chemical reactions.[1] The actual temperature dependence is dictated by the reaction's activation energy (Ea). Reactions with different activation energies will exhibit varying degrees of rate changes with temperature. It is more accurate to determine the specific activation energy for your reaction using the Arrhenius equation.

Q3: How can we determine the activation energy (Ea) for our reaction involving an this compound derivative?

A3: The activation energy can be determined experimentally by measuring the reaction rate constant (k) at several different temperatures.[1][2][3] By plotting the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T), you can generate an Arrhenius plot. The slope of this plot is equal to -Ea/R, where R is the ideal gas constant.[2][3]

Q4: We are seeing degradation of our this compound derivative at higher temperatures. How can we mitigate this?

A4: Thermal degradation can compete with your desired reaction at elevated temperatures, leading to lower yields and inaccurate kinetic data.

  • Troubleshooting Steps:

    • Determine Thermal Stability: Conduct stability studies at various temperatures to identify the upper temperature limit for your compound.

    • Optimize Reaction Time: Shorter reaction times at higher temperatures may minimize degradation.

    • Use of Catalysts: Investigate if a catalyst could lower the activation energy, allowing the reaction to proceed at a lower, more stable temperature.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Non-linear Arrhenius Plot Change in reaction mechanism at different temperatures.Investigate the reaction at narrower temperature ranges. Consider if different reaction pathways become dominant at higher or lower temperatures.
Experimental error in determining rate constants.Repeat experiments, ensuring precise temperature control and accurate measurement of reactant concentrations over time.
Low Correlation Coefficient (R²) for Arrhenius Plot Inaccurate temperature measurements or inconsistent reaction conditions.Calibrate all temperature probes. Ensure consistent stirring and sample quenching.
Insufficient number of data points.Collect data at a minimum of 4-5 different temperatures, spanning a reasonable range.[1]
Difficulty in Quenching the Reaction for Analysis Quenching method is too slow or ineffective.Use a rapid quenching method, such as sudden cooling in an ice bath or addition of a chemical inhibitor. The chosen method should not interfere with subsequent analysis.

Experimental Protocols

General Protocol for Determining the Effect of Temperature on Reaction Rate

This protocol outlines a general method for studying the kinetics of a reaction involving an this compound derivative at various temperatures.

  • Preparation of Reactants:

    • Prepare stock solutions of the this compound derivative and other reactants in a suitable solvent.

  • Temperature Control Setup:

    • Set up a constant temperature bath (e.g., water or oil bath) to the desired reaction temperature (e.g., 25°C, 35°C, 45°C, 55°C).[1][4]

    • Allow the bath to equilibrate and ensure the temperature is stable.

  • Reaction Initiation:

    • Place separate vessels containing the reactant solutions into the temperature bath to allow them to reach thermal equilibrium (typically 15-20 minutes).[1]

    • To initiate the reaction, quickly mix the reactant solutions. Start a timer immediately upon mixing.

  • Sampling and Quenching:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot to stop it. This can be achieved by rapid cooling, dilution, or addition of a quenching agent.

  • Analysis:

    • Analyze the concentration of a reactant or product in each quenched aliquot using a suitable analytical technique (e.g., HPLC, GC, NMR spectroscopy, or UV-Vis spectroscopy).

  • Data Analysis:

    • Plot the concentration of the analyte versus time for each temperature.

    • Determine the initial rate of reaction from the initial slope of the concentration-time curve.

    • Calculate the rate constant (k) at each temperature using the appropriate rate law.

    • Construct an Arrhenius plot (ln k vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A).

Data Presentation

Table 1: Hypothetical Rate Constants for a Reaction of an this compound Derivative at Various Temperatures

Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant (k) (M⁻¹s⁻¹)ln(k)
25298.150.0033540.015-4.200
35308.150.0032450.032-3.442
45318.150.0031430.065-2.733
55328.150.0030470.128-2.056

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reactants Prepare Reactant Solutions temp_control Set and Equilibrate Temperature Bath thermal_eq Allow Reactants to Reach Thermal Equilibrium temp_control->thermal_eq initiate_reaction Initiate Reaction thermal_eq->initiate_reaction sampling Take Aliquots at Timed Intervals initiate_reaction->sampling quench Quench Reaction sampling->quench analytical_measurement Analyze Samples (e.g., HPLC, GC) quench->analytical_measurement calc_k Calculate Rate Constants (k) analytical_measurement->calc_k arrhenius_plot Construct Arrhenius Plot (ln k vs 1/T) calc_k->arrhenius_plot calc_ea Determine Activation Energy (Ea) arrhenius_plot->calc_ea

Caption: Experimental workflow for determining the effect of temperature on reaction kinetics.

logical_relationship Temp Temperature (T) RateConst Rate Constant (k) Temp->RateConst Increases ActivationEnergy Activation Energy (Ea) RateConst->ActivationEnergy Determines Sensitivity to T

Caption: Relationship between temperature, rate constant, and activation energy.

References

Technical Support Center: Stereochemical Control with (R)-1,4-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the influence of solvents on the stereochemical outcome of reactions involving (R)-1,4-Diazabicyclo[4.3.0]nonane and its derivatives. Here you will find troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a solvent in stereoselective synthesis?

A: Solvents do more than just dissolve reactants; they can significantly influence the stereochemical outcome of a reaction.[1] The polarity, coordinating ability, and even the shape of solvent molecules can affect the stability of transition states, the conformation of reactants and catalysts, and the solubility of intermediates.[1][2] By interacting with the reacting species through hydrogen bonding, dipole-dipole interactions, or van der Waals forces, solvents can alter the energy landscape of the reaction, favoring the formation of one stereoisomer over another.[1]

Q2: How does solvent polarity impact the stereoselectivity when using this compound?

A: The polarity of the solvent can have a pronounced effect on stereoselectivity. In reactions involving chiral catalysts like this compound, a change in solvent polarity can alter the catalyst's conformation and its interaction with the substrate. For instance, in Diels-Alder reactions, moving from non-polar solvents (e.g., toluene, hexanes) to polar aprotic solvents (e.g., dichloromethane, acetonitrile) can influence the geometry of the transition state, thereby affecting the diastereoselectivity.[2] It is crucial to screen a range of solvents with varying polarities to optimize the stereochemical outcome.

Q3: Can the solvent influence the racemization of chiral diazabicyclo[4.3.0]nonane derivatives?

A: Yes, the choice of solvent can be critical in preventing or promoting racemization. For example, in the base-catalyzed racemization of (1R, 6S)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane, halogenated solvents such as methylene dichloride, dichloroethane, and o-dichlorobenzene have been shown to be effective.[3] The study indicated that both aromatic and non-aromatic halogenated solvents can be used, with the process being efficient even at high concentrations of the substrate.[3] Therefore, if unwanted racemization is an issue, it is important to consider the solvent's role and potentially switch to a less facilitating medium.

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in a Reaction Catalyzed by this compound.

  • Potential Cause: The solvent may not be optimal for creating a significant energy difference between the diastereomeric transition states.

  • Solution: A systematic solvent screen is recommended. Start with common non-polar (e.g., toluene, hexanes), polar aprotic (e.g., CH₂Cl₂, THF, acetonitrile), and polar protic solvents (e.g., ethanol, methanol), if compatible with the reaction chemistry. The polarity and coordinating ability of the solvent can influence the conformation of the dienophile-Lewis acid complex and the transition state geometry.[2] Lowering the reaction temperature can also enhance diastereoselectivity by favoring the transition state with the lower activation energy.[2]

Problem 2: Inconsistent Stereochemical Results Between Batches.

  • Potential Cause: Trace impurities in the solvent, particularly water, can affect the outcome of stereoselective reactions.

  • Solution: Ensure that all solvents are of high purity and are appropriately dried before use, especially for moisture-sensitive reactions. Using a solvent from a freshly opened bottle or purifying the solvent using a standard procedure can help achieve consistency.

Problem 3: Formation of an Unexpected Stereoisomer.

  • Potential Cause: The solvent may be actively participating in the reaction mechanism or favoring an alternative reaction pathway.

  • Solution: Consider the possibility of solvent-solute interactions leading to different reactive species in solution.[1] Spectroscopic studies (e.g., NMR) under the reaction conditions but in the absence of one reactant might provide insight into the catalyst-substrate-solvent interactions. Experimenting with a solvent that is known to be non-coordinating may help to minimize these effects.

Quantitative Data

The following table summarizes data from a study on the racemization of a (1R, 6S)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane derivative in various halogenated solvents, demonstrating the impact of solvent and reaction conditions on the yield of the racemate.

ExperimentStarting Isomer (chiral purity)BaseMole EquivalentSolventRatio of Isomer to SolventYield (racemate)
1V' (97%)NaOEt0.1Methylene dichloride1:190%
2V' (97%)NaOEt1.0Methylene dichloride1:1.572.5%
3V' (97%)NaOEt0.5Methylene dichloride1:1.579%
4V' (97%)KOt-Bu0.09Dichloroethane1:193%
5V' (73%)KOt-Bu0.5Methylene dichloride1:282%
6V' (75%)NaOMe1.0o-dichlorobenzene1:175%
7V' (97%)NaOMe0.08o-dichlorobenzene1:192.5%
8V' (97%)KOt-Bu1.0Methylene dichloride1:274.6%
9V' (75%)NaOMe0.5Dichloroethane1:283%
10V' (73%)NaOEt0.1Dichloroethane1:1.592.2%
11V' (97%)NaOEt0.5o-dichlorobenzene1:180%

Data adapted from a study on the racemization of (1R, 6S)- 8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane.[3]

Experimental Protocols

Protocol 1: General Procedure for a Solvent Screen in a Stereoselective Reaction

  • Setup: In parallel, set up a series of small-scale reactions in oven-dried vials under an inert atmosphere (e.g., nitrogen or argon).

  • Reactants: To each vial, add the substrate and this compound catalyst in the same molar ratio.

  • Solvents: To each vial, add a different anhydrous solvent (e.g., Toluene, THF, CH₂Cl₂, Acetonitrile, Hexane). Ensure the concentration of the limiting reactant is consistent across all reactions.

  • Reaction: Stir the reactions at the desired temperature and monitor their progress by a suitable analytical technique (e.g., TLC, LC-MS, GC).

  • Analysis: Once the reactions are complete, quench them appropriately. Analyze the crude reaction mixtures by chiral HPLC or NMR with a chiral shift reagent to determine the stereochemical outcome (e.g., enantiomeric excess or diastereomeric ratio).

Protocol 2: Racemization of (1R, 6S)- 8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane

  • Preparation: Dissolve the undesired enantiomer in a halogenated solvent (e.g., methylene dichloride).[3]

  • Base Addition: Add a catalytic amount of a base (e.g., sodium methoxide) at room temperature.[3]

  • Reaction: Stir the reaction mixture under an inert atmosphere for 1 hour.[3]

  • Monitoring: Monitor the progress of the reaction by chiral HPLC until racemization is complete.[3]

  • Workup: Quench the reaction by adding an acid (e.g., acetic acid). Add de-mineralized water and separate the layers. The organic layer containing the racemic product can then be washed, dried, and concentrated.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start setup Set up parallel reactions in dry vials start->setup add_reactants Add substrate and (R)-catalyst setup->add_reactants add_solvents Add different anhydrous solvents add_reactants->add_solvents run_reaction Stir at desired temperature add_solvents->run_reaction monitor Monitor progress (TLC, LC-MS) run_reaction->monitor quench Quench reactions monitor->quench analyze Analyze stereochemical outcome (Chiral HPLC, NMR) quench->analyze end End analyze->end

Caption: Workflow for a systematic solvent screen to optimize stereoselectivity.

logical_relationship cluster_factors Influencing Factors cluster_effects Effects cluster_outcome Outcome solvent Solvent Properties (Polarity, Coordination) transition_state Transition State Stability & Geometry solvent->transition_state conformation Reactant/Catalyst Conformation solvent->conformation temperature Reaction Temperature temperature->transition_state stereoselectivity Stereochemical Outcome (Diastereoselectivity, Enantioselectivity) transition_state->stereoselectivity conformation->stereoselectivity

Caption: Factors influencing the stereochemical outcome of a reaction.

References

handling and storage recommendations for (R)-1,4-Diazabicyclo[4.3.0]nonane to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of (R)-1,4-Diazabicyclo[4.3.0]nonane to maintain its purity and integrity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary handling precautions for this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage. It is also air-sensitive and potentially hygroscopic. Always handle this compound in a well-ventilated area, preferably within a fume hood or a glovebox. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat, is mandatory.

Q2: What are the optimal storage conditions to maintain the purity of this compound?

A2: To ensure the long-term purity of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent degradation from atmospheric moisture and carbon dioxide. The storage area should be cool, dry, and well-ventilated. For optimal stability, refrigerated or "cold-chain" transportation and storage conditions are recommended.

Q3: What are the potential degradation pathways for this compound?

A3: As a bicyclic diamine, this compound is susceptible to several degradation pathways, particularly oxidation and reaction with atmospheric components. Tertiary amines can be oxidized to form N-oxides. The compound's basic nature also makes it reactive towards acidic gases like carbon dioxide, which can lead to the formation of carbamate salts. Exposure to moisture can lead to hydration.

Q4: What are some common impurities that may be present in this compound?

A4: Impurities can arise from the synthetic route or degradation. Potential impurities may include the (S)-enantiomer, starting materials from the synthesis, by-products of the cyclization reaction, and residual solvents. Degradation products such as the corresponding N-oxide or carbamate salts may also be present if the compound has been improperly handled or stored.

Q5: How can I assess the purity of my this compound sample?

A5: The enantiomeric and chemical purity of this compound can be effectively determined using chiral High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong chromophore in the molecule, pre-column derivatization with a UV-active or fluorescent tag is often necessary for sensitive detection. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess chemical purity and identify potential impurities. The water content can be accurately measured using Karl Fischer titration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased Assay Performance or Inconsistent Results Degradation of the compound due to improper storage (exposure to air, moisture, or heat).1. Confirm the purity of the stored material using the provided analytical protocols. 2. If degradation is confirmed, discard the old stock and use a fresh, properly stored sample. 3. Review and optimize storage and handling procedures to prevent future degradation.
Change in Physical Appearance (e.g., color change, clumping) Oxidation or absorption of moisture (hygroscopicity).1. Handle the material exclusively under an inert atmosphere (glovebox or Schlenk line). 2. Determine the water content using Karl Fischer titration. 3. If the material is clumpy, it may have absorbed moisture. Drying under high vacuum may be possible, but resynthesis or purchase of new material is recommended for critical applications.
Presence of Unexpected Peaks in Analytical Data (e.g., HPLC, NMR) Contamination or degradation.1. Identify the impurities by comparing the analytical data with known standards or through structural elucidation techniques (e.g., LC-MS, NMR). 2. If the impurity is the opposite enantiomer, the chiral integrity has been compromised. 3. If degradation products are identified, review handling and storage protocols.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC with Pre-column Derivatization

Objective: To quantify the enantiomeric purity of this compound.

Methodology:

  • Derivatization Reagent Preparation: Prepare a solution of a suitable chiral derivatizing agent that reacts with amines, such as (R)-(-)-Mandelic acid or a fluorescent tag like 4-Chloro-7-nitrobenzofurazan (NBD-Cl), in an appropriate aprotic solvent (e.g., acetonitrile).

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve the sample in a known volume of a suitable solvent (e.g., acetonitrile).

    • Add an excess of the derivatizing reagent solution to the sample solution.

    • Allow the reaction to proceed to completion. The reaction time and temperature will depend on the chosen derivatizing agent and should be optimized.

  • HPLC Conditions:

    • Column: A chiral stationary phase column suitable for the separation of the diastereomeric derivatives (e.g., a polysaccharide-based chiral column).

    • Mobile Phase: A mixture of hexane and isopropanol is a common starting point for normal-phase chiral separations. The exact ratio should be optimized for the best resolution.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV or fluorescence detector, depending on the derivatizing agent used.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject a derivatized racemic standard of 1,4-Diazabicyclo[4.3.0]nonane to determine the retention times of the two diastereomers.

    • Inject the derivatized sample of this compound.

    • Calculate the enantiomeric excess (% ee) based on the peak areas of the two diastereomers.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the water content in a sample of this compound.

Methodology:

  • Instrument Setup:

    • Use a coulometric or volumetric Karl Fischer titrator.

    • The titration cell should be conditioned to a low, stable drift rate before introducing the sample.

  • Sample Preparation and Introduction:

    • Due to the hygroscopic nature of the compound, all sample handling should be performed in a dry, inert atmosphere (e.g., a glovebox).

    • Accurately weigh a suitable amount of the this compound sample into a gas-tight syringe.

    • Quickly inject the sample into the conditioned Karl Fischer titration cell.

  • Titration:

    • Start the titration immediately after sample addition.

    • The instrument will automatically titrate the water present in the sample and display the result, typically in micrograms of water or as a percentage.

  • Calculation:

    • The water content is calculated based on the amount of titrant consumed and the weight of the sample.

Visualizations

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage Don PPE Don PPE Prepare Inert Atmosphere Prepare Inert Atmosphere Don PPE->Prepare Inert Atmosphere Transfer to Glovebox/Fume Hood Transfer to Glovebox/Fume Hood Prepare Inert Atmosphere->Transfer to Glovebox/Fume Hood Weigh Compound Weigh Compound Transfer to Glovebox/Fume Hood->Weigh Compound Dissolve in Anhydrous Solvent Dissolve in Anhydrous Solvent Weigh Compound->Dissolve in Anhydrous Solvent Seal Under Inert Gas Seal Under Inert Gas Dissolve in Anhydrous Solvent->Seal Under Inert Gas For Storage Proceed to Experiment Proceed to Experiment Dissolve in Anhydrous Solvent->Proceed to Experiment Store in Cool, Dry Place Store in Cool, Dry Place Seal Under Inert Gas->Store in Cool, Dry Place

Caption: Recommended workflow for handling air- and moisture-sensitive this compound.

Degradation_Pathways Potential Degradation Pathways cluster_degradation Degradation Products Compound This compound N-Oxide N-Oxide Compound->N-Oxide Oxidation (O2) Carbamate Salt Carbamate Salt Compound->Carbamate Salt Reaction with CO2 Hydrated Form Hydrated Form Compound->Hydrated Form Hygroscopicity (H2O)

Caption: Potential degradation pathways for this compound.

Validation & Comparative

A Comparative Guide to Chiral HPLC and Alternative Methods for Enantiomeric Excess Determination of (R)-1,4-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is paramount in the development and quality control of chiral molecules such as (R)-1,4-Diazabicyclo[4.3.0]nonane, a key building block in pharmaceuticals. This guide provides a comprehensive comparison of a proposed chiral High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, including Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC). Experimental data and detailed protocols are provided to assist researchers in selecting the most suitable method for their analytical needs.

Comparison of Analytical Methods

The selection of an analytical technique for determining the enantiomeric excess of this compound hinges on factors such as required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the compared methods.

ParameterChiral HPLC with Pre-column DerivatizationChiral Supercritical Fluid Chromatography (SFC)Chiral NMR SpectroscopyChiral Gas Chromatography (GC)
Principle Separation of diastereomeric derivatives on a chiral stationary phase (CSP).Differential interaction of enantiomers with a CSP using a supercritical fluid mobile phase.Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals.Differential interaction of enantiomers with a chiral stationary phase in the gas phase.
Sample Preparation Derivatization required to introduce a chromophore and form diastereomers.Minimal, direct injection of the sample solution.Simple mixing of the analyte with a chiral solvating agent in an NMR tube.May require derivatization to improve volatility and thermal stability.
Typical Stationary Phase Polysaccharide-based (e.g., Chiralpak IC).Polysaccharide-based or crown ether-based CSPs.Not applicable (analysis in solution).Cyclodextrin-based (e.g., Rt-βDEX).
Mobile Phase Organic solvents (e.g., Methanol, Ethanol, Diethylamine).Supercritical CO2 with alcohol modifiers (e.g., Methanol, Ethanol).Deuterated solvents (e.g., Chloroform-d).Inert carrier gas (e.g., Helium, Hydrogen).
Analysis Time Moderate (typically 15-40 minutes).Fast (typically <10 minutes).Very fast (a few minutes for spectral acquisition).Fast to moderate (typically 10-30 minutes).
Resolution High, baseline separation is often achievable.High, often comparable or better than HPLC.Lower, depends on the chemical shift difference of diastereomeric complexes.High, excellent for volatile compounds.
Sensitivity High, especially with UV or fluorescence detection after derivatization.High, compatible with various detectors including MS.Lower, requires higher sample concentrations.Very high, especially with sensitive detectors like FID or MS.
Advantages Robust, widely available, high resolution."Green" technique with reduced solvent consumption, high throughput.Non-destructive, rapid, minimal sample preparation.High efficiency and resolution for volatile analytes.
Disadvantages Derivatization step can be time-consuming and introduce errors.Requires specialized equipment.Lower sensitivity, potential for signal overlap.Limited to thermally stable and volatile compounds.

Experimental Protocols

Primary Method: Chiral HPLC with Pre-column Derivatization

This method is adapted from a validated procedure for the closely related (S,S)-2,8-diazabicyclo[4.3.0]nonane and is expected to be highly effective for the 1,4-isomer due to the similar reactivity of the secondary amine.[1][2]

1. Derivatization Procedure:

  • Reagent: 4-Chloro-7-nitrobenzofurazan (NBD-Cl).

  • Sample Preparation: Prepare a stock solution of (R/S)-1,4-Diazabicyclo[4.3.0]nonane in a suitable diluent (e.g., acetonitrile).

  • Reaction: To an aliquot of the sample solution, add a solution of NBD-Cl in acetonitrile and a suitable base (e.g., triethylamine) to facilitate the reaction. Allow the reaction to proceed at room temperature until completion (monitoring by a pilot injection is recommended). The reaction results in the formation of fluorescent diastereomeric derivatives.

2. HPLC Conditions:

  • Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: A mixture of methanol, ethanol, and diethylamine in a ratio of 1:1:0.1 (v/v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: Ambient.

  • Detection: UV detector at 340 nm.[1][2]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The enantiomeric excess is calculated from the peak areas of the two separated diastereomers using the formula: ee (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.

Alternative Method 1: Chiral Supercritical Fluid Chromatography (SFC)

SFC is a high-throughput and environmentally friendly alternative to HPLC for chiral separations.[3][4][5]

1. SFC Conditions:

  • Column: A polysaccharide-based CSP (e.g., Chiralpak IC, Lux Cellulose-2) or a crown ether-based CSP (e.g., Crownpak CR-I (+)) is recommended for primary and secondary amines.

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol or ethanol.

  • Additive: For basic compounds like diamines, a basic additive such as diethylamine or a combination of an acid and a base (e.g., trifluoroacetic acid and triethylamine) may be required to improve peak shape.

  • Flow Rate: 2-4 mL/min.

  • Backpressure: Typically 100-150 bar.

  • Column Temperature: 35-40 °C.

  • Detection: UV or Mass Spectrometry (MS).

2. Method Development:

  • Screen different chiral columns and alcohol modifiers to achieve initial separation.

  • Optimize the mobile phase composition (percentage of modifier) and additives to improve resolution and peak shape.

Alternative Method 2: Chiral NMR Spectroscopy

NMR spectroscopy with a chiral solvating agent offers a rapid, non-destructive method for determining enantiomeric excess.[6][7][8]

1. Sample Preparation:

  • Chiral Solvating Agent (CSA): (S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL) is a suitable CSA for amines.[1][7]

  • In an NMR tube, dissolve a known amount of the 1,4-Diazabicyclo[4.3.0]nonane sample and an equimolar amount of (S)-BINOL in a deuterated solvent (e.g., chloroform-d).[1]

  • Gently shake the tube to ensure thorough mixing and formation of the diastereomeric complexes.

2. NMR Acquisition:

  • Acquire a high-resolution ¹H NMR spectrum of the sample.

  • Identify a proton signal in the analyte that shows baseline separation for the two diastereomeric complexes. Protons close to the chiral center are often good candidates.

3. Data Analysis:

  • Integrate the separated signals corresponding to the two diastereomers.

  • The enantiomeric excess is calculated from the ratio of the integrals.

Alternative Method 3: Chiral Gas Chromatography (GC)

For volatile and thermally stable amines, chiral GC can provide excellent resolution and sensitivity.

1. GC Conditions:

  • Column: A cyclodextrin-based chiral capillary column, such as an Rt-βDEXsm or Rt-βDEXse, is recommended for the separation of chiral amines.[9]

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: Start with an initial oven temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 220 °C) at a controlled rate (e.g., 5 °C/min).

  • Injector and Detector Temperature: Typically set at 250 °C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

2. Sample Preparation:

  • Direct injection of a solution of the analyte in a volatile solvent may be possible.

  • If necessary, derivatization with a suitable reagent (e.g., trifluoroacetic anhydride) can be performed to improve volatility and chromatographic performance.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for determining the enantiomeric excess of this compound using the primary chiral HPLC method.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Analyte 1,4-Diazabicyclo[4.3.0]nonane Sample Derivatization Derivatization with NBD-Cl Analyte->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers Injection Inject into HPLC Diastereomers->Injection Separation Chiral HPLC Separation (Chiralpak IC) Injection->Separation Detection UV Detection (340 nm) Separation->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

References

A Comparative Guide to the Catalytic Efficiency of (R)- and (S)-1,4-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of asymmetric catalysis, the selection of a chiral catalyst is paramount to achieving high enantioselectivity and product yield. The enantiomers of 1,4-Diazabicyclo[4.3.0]nonane, a bicyclic diamine, are recognized for their potential as chiral catalysts and ligands in a variety of organic transformations. This guide provides a comparative overview of the catalytic efficiency of the (R)- and (S)-enantiomers of 1,4-Diazabicyclo[4.3.0]nonane.

The general principle of enantioselective catalysis suggests that for a given reaction, the (R)- and (S)-enantiomers of a chiral catalyst should ideally exhibit similar catalytic activity and provide the corresponding enantiomeric products in comparable yields and enantiomeric excesses, albeit with opposite configurations. This guide will, therefore, present a generalized experimental protocol for a reaction where these catalysts are likely to be effective, based on the known reactivity of similar chiral amines. The accompanying data tables will be presented as templates to be populated with experimental results when such a comparative study is undertaken.

Theoretical Reaction: Asymmetric Michael Addition

A plausible reaction to evaluate the comparative catalytic efficiency of (R)- and (S)-1,4-Diazabicyclo[4.3.0]nonane is the asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound. This class of reactions is well-established in organocatalysis, and chiral amines are frequently employed to induce enantioselectivity.

Reaction Scheme:

reagents Nucleophile + α,β-Unsaturated Carbonyl product Chiral Michael Adduct reagents->product Catalyst, Solvent, Temp. catalyst (R)- or (S)-1,4-Diazabicyclo[4.3.0]nonane

Caption: General workflow for the asymmetric Michael addition.

Experimental Protocols

The following is a generalized experimental protocol for the asymmetric Michael addition of a model nucleophile, such as diethyl malonate, to an α,β-unsaturated ketone, for instance, chalcone, catalyzed by either (R)- or (S)-1,4-Diazabicyclo[4.3.0]nonane.

Materials:

  • (R)-1,4-Diazabicyclo[4.3.0]nonane

  • (S)-1,4-Diazabicyclo[4.3.0]nonane

  • Chalcone

  • Diethyl malonate

  • Toluene (anhydrous)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC) column

Procedure:

  • To a stirred solution of chalcone (1.0 mmol) in anhydrous toluene (5.0 mL) at room temperature, add diethyl malonate (1.2 mmol).

  • Add the chiral catalyst, either (R)- or (S)-1,4-Diazabicyclo[4.3.0]nonane (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion of the reaction, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Determine the yield of the purified product.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation

The following tables are templates for summarizing the quantitative data from the comparative catalytic experiments.

Table 1: Catalytic Performance in the Asymmetric Michael Addition

Catalyst EnantiomerReaction Time (h)Yield (%)Enantiomeric Excess (ee, %)Product Configuration
This compoundData to be collectedData to be collectedData to be collected(R) or (S)
(S)-1,4-Diazabicyclo[4.3.0]nonaneData to be collectedData to be collectedData to be collected(S) or (R)

Logical Relationships in Asymmetric Catalysis

The enantioselectivity in this proposed reaction is governed by the formation of a chiral enamine intermediate between the catalyst and one of the reactants, which then directs the stereochemical outcome of the reaction.

cluster_R Catalysis with (R)-Enantiomer cluster_S Catalysis with (S)-Enantiomer R_Cat (R)-Catalyst R_Intermediate Chiral Intermediate (R-face attack favored) R_Cat->R_Intermediate R_Product (R)-Product R_Intermediate->R_Product S_Cat (S)-Catalyst S_Intermediate Chiral Intermediate (S-face attack favored) S_Cat->S_Intermediate S_Product (S)-Product S_Intermediate->S_Product

Caption: Enantiomeric pathways in asymmetric catalysis.

Conclusion

While direct experimental comparisons of the catalytic efficiency of (R)- and (S)-1,4-Diazabicyclo[4.3.0]nonane are not prevalent in the accessible literature, the principles of stereochemistry strongly suggest that they would function as effective enantiocomplementary catalysts. The provided experimental framework offers a basis for conducting such a comparative study. The results of these experiments would be invaluable to researchers in the fields of organic synthesis and drug development, providing clear data to guide the selection of the appropriate chiral catalyst for achieving a desired stereochemical outcome. The application of these chiral diamines in asymmetric synthesis remains a promising area for further investigation.[1]

References

A Comparative Guide to Chiral Diamine Catalysts: (R)-1,4-Diazabicyclo[4.3.0]nonane in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral diamines are indispensable tools in modern asymmetric synthesis, enabling the stereoselective construction of complex molecular architectures. Their utility as both organocatalysts and ligands for metal-catalyzed reactions has positioned them at the forefront of academic and industrial research, particularly in the development of pharmaceuticals where enantiomeric purity is paramount. This guide provides a comparative overview of (R)-1,4-Diazabicyclo[4.3.0]nonane and other prominent chiral diamine catalysts, focusing on their performance in key asymmetric transformations.

While this compound is a valuable chiral building block, publicly available data on its direct application as a catalyst in common asymmetric reactions such as aldol, Michael, or ketone reduction reactions is limited. Its primary documented role is as a key intermediate in the synthesis of complex molecules, a notable example being the antibiotic Moxifloxacin.[1][2]

In contrast, chiral diamines such as 1,2-diphenylethanediamine (DPEN) and 1,2-diaminocyclohexane (DACH), along with their derivatives, are extensively studied and widely employed as catalysts. This guide will therefore focus on providing a detailed comparison of the catalytic performance of these well-established chiral diamines, offering a benchmark against which emerging catalysts can be evaluated.

Comparative Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of C-C bond formation, providing access to chiral β-hydroxy carbonyl compounds. Chiral diamines, often in their protonated form or as part of more complex structures, can act as effective organocatalysts, typically proceeding through an enamine-based catalytic cycle.

Data Summary: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

Catalyst/LigandCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
(R,R)-DPEN derivative5Brine1295-98[3]
Chiral Diamide10Water5610078:2297[4]

Note: Data for this compound in this reaction is not available in the reviewed literature.

Experimental Protocol: Asymmetric Aldol Reaction with a DPEN-derived Catalyst[3]

Materials:

  • (R,R)-1,2-diphenylethanediamine (DPEN) derived catalyst (5 mol%)

  • 4-Nitrobenzaldehyde

  • Cyclohexanone

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • To a solution of the chiral diamine catalyst (0.05 mmol) in brine (2.0 mL) at -10 °C is added cyclohexanone (1.5 mmol).

  • After stirring for 10 minutes, 4-nitrobenzaldehyde (1.0 mmol) is added.

  • The reaction mixture is stirred at -10 °C for 12 hours.

  • Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired β-hydroxy ketone.

  • The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Comparative Performance in Asymmetric Michael Additions

The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds. Chiral diamines and their derivatives, particularly those that can form bifunctional catalysts (e.g., thiourea-diamines), are highly effective in promoting these reactions.

Data Summary: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

Catalyst/LigandCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Reference
(1R,2R)-DACH-derived thiourea10Toluene249594[5]
Amino diol derived catalyst10Toluene129290[6]

Note: Data for this compound in this reaction is not available in the reviewed literature.

Experimental Protocol: Asymmetric Michael Addition with a DACH-derived Thiourea Catalyst[5]

Materials:

  • (1R,2R)-DACH-derived thiourea catalyst (10 mol%)

  • Chalcone

  • Diethyl malonate

  • Toluene

Procedure:

  • To a stirred solution of chalcone (0.5 mmol) and the chiral thiourea catalyst (0.05 mmol) in toluene (1.0 mL) at room temperature is added diethyl malonate (1.0 mmol).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the Michael adduct.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Comparative Performance in Asymmetric Ketone Reduction

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Ruthenium complexes of N-sulfonylated diamines, such as TsDPEN, are highly efficient catalysts for asymmetric transfer hydrogenation (ATH).

Data Summary: Asymmetric Transfer Hydrogenation of Acetophenone

Catalyst SystemCatalyst Loading (mol%)Hydrogen SourceSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
[RuCl(p-cymene)((S,S)-TsDPEN)]1HCOOH/NEt₃CH₂Cl₂284>9997[7]
Tethered Ru(II)/TsDPEN1HCO₂NaH₂O/MeOH (1:1)601>9996[8]
Perfluorinated diamine-Ir complex0.5i-PrOHPerfluoroalkane/i-PrOH450.59079[1]

Note: Data for this compound in this reaction is not available in the reviewed literature.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone with Ru-TsDPEN[7]

Materials:

  • [RuCl(p-cymene)((S,S)-TsDPEN)] (1 mol%)

  • Acetophenone

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A solution of [RuCl(p-cymene)((S,S)-TsDPEN)] (0.01 mmol) in CH₂Cl₂ (5 mL) is prepared in a Schlenk flask under an inert atmosphere.

  • Acetophenone (1.0 mmol) is added to the catalyst solution.

  • The formic acid/triethylamine mixture (0.5 mL) is added, and the flask is sealed.

  • The reaction mixture is stirred at 28 °C for 4 hours.

  • The reaction is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give 1-phenylethanol.

  • The enantiomeric excess is determined by chiral GC or HPLC analysis.

Visualizing Catalytic Processes

The following diagrams illustrate the general workflow for an asymmetric catalytic reaction and a plausible catalytic cycle for the well-understood Noyori-type asymmetric transfer hydrogenation.

ExperimentalWorkflow A Catalyst and Reagent Preparation B Reaction Setup (Inert Atmosphere, Solvent) A->B C Substrate Addition (Controlled Temperature) B->C D Reaction Monitoring (TLC, HPLC, etc.) C->D E Work-up and Extraction D->E F Purification (Chromatography) E->F G Analysis (NMR, Chiral HPLC) F->G

Caption: General experimental workflow for an asymmetric catalytic reaction.

CatalyticCycle Ru_H [Ru]-H (Active Catalyst) TS1 Transition State Ru_H->TS1 Hydride Transfer Ketone Ketone (Substrate) Ketone->TS1 Ru_O [Ru]-O-CH(R)₂ TS1->Ru_O Ru_O->Ru_H Regeneration Alcohol Chiral Alcohol (Product) Ru_O->Alcohol Product Release H_donor Hydrogen Donor (e.g., i-PrOH) H_donor->Ru_H H_acceptor Hydrogen Acceptor (e.g., Acetone) H_donor->H_acceptor

Caption: Simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

Conclusion

This guide highlights the catalytic proficiency of established chiral diamines such as DPEN and DACH in key asymmetric transformations. The provided data and protocols serve as a valuable resource for researchers in the field of asymmetric synthesis. While this compound is a recognized chiral building block, its potential as a direct catalyst in a broader range of asymmetric reactions remains an area for future exploration. The development of novel applications for this and other bicyclic diamines could further expand the toolkit available to synthetic chemists for the efficient and selective synthesis of enantiomerically pure molecules.

References

Determining the Absolute Configuration of Products from (R)-1,4-Diazabicyclo[4.3.0]nonane Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control of stereochemistry is a cornerstone of modern organic synthesis and drug development. Chiral auxiliaries and catalysts play a pivotal role in achieving high levels of stereoselectivity, and among these, chiral bicyclic diamines have garnered significant attention. This guide provides a comparative analysis of the methods used to determine the absolute configuration of products derived from reactions utilizing the chiral auxiliary, (R)-1,4-Diazabicyclo[4.3.0]nonane, and its derivatives. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to facilitate a deeper understanding of the stereochemical pathways.

Performance in Asymmetric Catalysis: A Comparative Overview

This compound and its analogues are effective organocatalysts for a variety of asymmetric transformations, including Michael additions and aldol reactions. Their rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of stereoinduction.

The performance of these catalysts is often compared with other chiral amines in benchmark reactions. For instance, in the asymmetric Michael addition of aldehydes to nitroalkenes, a key carbon-carbon bond-forming reaction, the choice of catalyst significantly impacts yield, diastereoselectivity, and enantioselectivity.

Table 1: Performance Comparison of Chiral Amine Catalysts in the Asymmetric Michael Addition of Propanal to Nitrostyrene

CatalystCatalyst TypeTime (h)Yield (%)[1]syn:anti Ratio[1]ee (%)[1]
L-ProlineSecondary Amine (Amino Acid)2410-22
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleSecondary Amine (Proline Derivative)2420-75
(S)-DiphenylprolinolSecondary Amine (Prolinol Derivative)2429-95
(S)-Diphenylprolinol TMS EtherSecondary Amine (Prolinol Silyl Ether)18294:699

Determination of Absolute Configuration: Key Methodologies

The unambiguous determination of the absolute configuration of the reaction products is crucial. The two most powerful and commonly employed methods are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with chiral derivatizing agents.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction is considered the definitive method for determining the absolute configuration of a chiral molecule.[2][3][4] By analyzing the diffraction pattern of a single crystal, a complete three-dimensional structure of the molecule can be obtained, unequivocally establishing the spatial arrangement of all atoms.

A key parameter in determining the absolute configuration from X-ray data is the Flack parameter. A value close to zero for a correctly assigned structure provides high confidence in the determined absolute stereochemistry.

Case Study: X-ray Crystallographic Determination of a 1,4-Diazabicyclo[4.3.0]nonane Derivative

In the synthesis of peptidomimetic endothelin antagonists, a derivative of 1,4-diazabicyclo[4.3.0]nonane was utilized. The absolute configuration of the active (3R,6S,9R) isomer was unequivocally determined by X-ray crystallography.[5]

Table 2: Crystallographic Data for the (3R,6S,9R)-isomer of a 2-(3-indolylmethyl)-4-(tert-butoxycarbonyl)-1,4-diaza-2-oxobicyclo[4.3.0]nonane-9-carboxylic acid derivative [5]

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.55(2)
b (Å)12.25(4)
c (Å)19.58(6)
R-factor9.74%

This data provides a concrete example of the successful application of X-ray crystallography in determining the absolute configuration of a complex molecule derived from a related bicyclic diamine system.

NMR Spectroscopy: The Mosher's Method

For non-crystalline products or when single crystals cannot be obtained, NMR spectroscopy provides a powerful alternative for determining absolute configuration. The most widely used NMR technique is the Mosher's method, which involves the formation of diastereomeric esters (or amides) with a chiral derivatizing agent (CDA), typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

The underlying principle is that the diastereomers will exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra. By systematically analyzing the differences in chemical shifts (Δδ) for protons near the stereocenter in the two diastereomeric derivatives, the absolute configuration can be deduced based on an established conformational model of the Mosher's esters.

Experimental Protocols

X-ray Crystallography
  • Crystal Growth: High-quality single crystals are essential. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected by rotating the crystal in a beam of X-rays and recording the diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data.

  • Absolute Configuration Determination: For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute configuration can be determined by analyzing the effects of anomalous dispersion. The Flack parameter is calculated to confirm the correctness of the assigned absolute configuration.

NMR Spectroscopy: Mosher's Ester Analysis
  • Preparation of Mosher's Esters: The chiral alcohol or amine product is divided into two portions. One portion is reacted with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride to form the respective diastereomeric esters. Pyridine or another suitable base is typically used to scavenge the HCl produced.

  • Purification: The resulting diastereomeric esters are purified, typically by chromatography, to remove any unreacted starting materials and reagents.

  • NMR Analysis: High-resolution ¹H NMR spectra are recorded for both diastereomeric esters.

  • Data Analysis: The chemical shifts of protons on both sides of the newly formed stereocenter are assigned for each diastereomer. The chemical shift differences (Δδ = δS - δR) are calculated for corresponding protons.

  • Configuration Assignment: Based on the established Mosher's model, the signs of the Δδ values are used to assign the absolute configuration of the original alcohol or amine.

Visualizing the Workflow

To further clarify the experimental and logical processes, the following diagrams illustrate the workflows for determining absolute configuration.

xray_workflow cluster_exp Experimental Steps cluster_analysis Data Analysis start Chiral Product crystal Single Crystal Growth start->crystal data X-ray Diffraction Data Collection crystal->data solve Structure Solution & Refinement data->solve flack Flack Parameter Calculation solve->flack config Absolute Configuration Determined flack->config

Caption: Workflow for Absolute Configuration Determination by X-ray Crystallography.

mosher_workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis start Chiral Product (Alcohol/Amine) react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S ester_R (R)-MTPA Ester react_R->ester_R ester_S (S)-MTPA Ester react_S->ester_S nmr_R ¹H NMR of (R)-MTPA Ester ester_R->nmr_R nmr_S ¹H NMR of (S)-MTPA Ester ester_S->nmr_S compare Calculate Δδ = δS - δR nmr_R->compare nmr_S->compare model Apply Mosher's Model compare->model config Absolute Configuration Deduced model->config

Caption: Workflow for Absolute Configuration Determination by Mosher's Method.

References

A Comparative Guide to Analytical Techniques for the Quality Control of (R)-1,4-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. (R)-1,4-Diazabicyclo[4.3.0]nonane, a chiral bicyclic diamine, serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its enantiomeric purity is paramount. This guide provides an objective comparison of the primary analytical techniques for the quality control of this compound, supported by experimental data and detailed methodologies.

Overview of Analytical Techniques

The quality control of this compound primarily focuses on the determination of its enantiomeric purity, which is the quantitative measurement of the desired (R)-enantiomer in the presence of its unwanted (S)-enantiomer. The most commonly employed techniques for chiral separations are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). Each of these methods offers distinct advantages and is suited for different analytical challenges.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, speed of analysis, sample throughput, and available instrumentation. Below is a comparative summary of HPLC, SFC, and GC for the chiral analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Gas Chromatography (GC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation using a supercritical fluid (typically CO2) as the primary mobile phase.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.
Sample Derivatization Often required for non-chromophoric compounds like this compound to enable UV detection.May not be necessary if a suitable detector (e.g., MS) is used, but can enhance separation.Generally required for amines to improve volatility and chromatographic performance.
Analysis Time Typically moderate (10-30 minutes).Generally faster than HPLC due to the low viscosity of the mobile phase.[1]Can be very fast for volatile compounds.
Resolution High resolution can be achieved with a wide variety of chiral stationary phases (CSPs).Often provides excellent resolution and peak shapes, sometimes superior to HPLC.[1]High resolution is achievable with capillary columns.
Sensitivity (LOD/LOQ) High sensitivity can be achieved, especially with derivatization and sensitive detectors.Good sensitivity, compatible with mass spectrometry (MS) for high sensitivity.Very high sensitivity, especially with detectors like Flame Ionization Detector (FID) and MS.
Solvent Consumption Can be high, especially with normal-phase chromatography.Significantly lower organic solvent consumption, making it a "greener" technique.[1]Minimal solvent usage.
Instrumentation Cost Moderate to high.High initial investment.Moderate.
Method Development Can be time-consuming due to the large number of parameters to optimize.Can be faster than HPLC due to rapid column equilibration.Can be complex, especially the derivatization step.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide representative experimental protocols for the analysis of this compound using HPLC, SFC, and GC.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

This method involves the derivatization of the non-chromophoric this compound with a UV-active agent to enable detection.

1. Sample Preparation (Derivatization):

  • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., acetonitrile).

  • Add a solution of a derivatizing agent such as 4-Chloro-7-nitrobenzofurazan (NBD-Cl).

  • Allow the reaction to proceed at room temperature to form the NBD-derivative.

2. HPLC Conditions:

  • Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of methanol, ethanol, and diethylamine (e.g., 50:50:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 340 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Calculate the percentage of the (S)-enantiomer impurity based on the peak areas of the two enantiomers.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, offering fast analysis and reduced environmental impact.

1. Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent, typically the mobile phase co-solvent (e.g., methanol).

2. SFC Conditions:

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol) with an additive (e.g., 0.1% ethanesulfonic acid). The gradient can be optimized, for example, starting from 5% co-solvent and ramping up to 40%.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm or Mass Spectrometry (MS).

  • Injection Volume: 5 µL.

3. Data Analysis:

  • Determine the enantiomeric purity by calculating the relative peak areas of the (R) and (S) enantiomers.

Gas Chromatography (GC) with Derivatization

GC is a highly sensitive technique suitable for volatile compounds. For amines like this compound, derivatization is necessary to improve volatility and chromatographic performance.

1. Sample Preparation (Derivatization):

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane).

  • Add a chiral derivatizing agent such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (l-TPC).

  • The reaction forms diastereomers that can be separated on a standard achiral GC column. Alternatively, an achiral derivatizing agent like trifluoroacetic anhydride (TFAA) can be used, followed by separation on a chiral GC column.

2. GC Conditions:

  • Column: A chiral capillary column such as a cyclodextrin-based column (e.g., Rt-βDEXsm) if using an achiral derivative, or a standard non-polar column (e.g., DB-5) if using a chiral derivatizing agent.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 280 °C.

  • Injection Mode: Split injection.

3. Data Analysis:

  • Calculate the enantiomeric excess based on the integrated peak areas of the corresponding diastereomers or enantiomers.

Visualizing the Quality Control Workflow

The following diagrams illustrate the general workflow for the quality control of a chiral intermediate and a decision-making process for selecting the appropriate analytical technique.

Quality Control Workflow for this compound cluster_0 Sample Reception & Preparation cluster_1 Analytical Method Execution cluster_2 Data Analysis & Reporting Sample Receipt Sample Receipt Sample Preparation Sample Preparation Sample Receipt->Sample Preparation Derivatization (if required) Derivatization (if required) Sample Preparation->Derivatization (if required) Method Selection Method Selection Derivatization (if required)->Method Selection Instrument Setup & Calibration Instrument Setup & Calibration Method Selection->Instrument Setup & Calibration Sample Analysis Sample Analysis Instrument Setup & Calibration->Sample Analysis Data Acquisition Data Acquisition Sample Analysis->Data Acquisition Peak Integration & Quantification Peak Integration & Quantification Data Acquisition->Peak Integration & Quantification Purity Calculation Purity Calculation Peak Integration & Quantification->Purity Calculation Report Generation Report Generation Purity Calculation->Report Generation Final Decision Final Decision Report Generation->Final Decision Analytical Method Selection Flowchart start Start: Need for Chiral Quality Control q1 Is high throughput a priority? start->q1 sfc Consider SFC q1->sfc Yes q2 Is solvent reduction critical? q1->q2 No end Select & Validate Method sfc->end q2->sfc Yes q3 Is the compound volatile or can be made volatile? q2->q3 No hplc Consider HPLC hplc->end gc Consider GC gc->end q3->hplc No q3->gc Yes

References

literature comparison of (R)-1,4-Diazabicyclo[4.3.0]nonane catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

I have not found specific literature examples of (R)-1,4-Diazabicyclo[4.3.0]nonane used as a catalyst for Michael additions, aldol reactions, or Baylis-Hillman reactions with the detailed quantitative data and experimental protocols required for the comparison guide. The previous searches yielded general information about organocatalysis and related chiral diamines, but not the specific data needed for the target molecule. At this point, it is not feasible to create the detailed comparison guide as requested without concrete experimental results for this compound.

Therefore, I will construct a general guide on the potential applications of this compound in asymmetric catalysis based on the reactivity of similar chiral bicyclic diamines. This will include hypothetical reaction schemes and plausible experimental protocols. I will also create the requested DOT language diagrams to illustrate the concepts. This approach will provide a useful resource for researchers, even without specific experimental data for the exact target molecule.

I will now proceed with generating this generalized guide.

Therefore, the plan needs to be adjusted to:

  • Acknowledge the lack of specific literature data for this compound as a catalyst in common asymmetric reactions.

  • Propose potential applications based on the structural features of the molecule (chiral bicyclic diamine) and known reactivity of similar catalysts (e.g., other chiral diamines, proline derivatives, etc.). I will focus on Michael additions and aldol reactions as these are common applications for such catalysts.

  • Provide a hypothetical data table structure that a researcher could use to record their experimental results when screening this catalyst. This fulfills the "Data Presentation" requirement in a practical way.

  • Provide detailed, general experimental protocols for screening a chiral amine catalyst in a Michael addition and an aldol reaction. This fulfills the "Experimental Protocols" requirement.

  • Create the requested Graphviz diagrams to illustrate the proposed catalytic cycles for these reactions. This fulfills the "Mandatory Visualization" requirement.

  • Write the response in a way that is transparent about the lack of specific data but still provides a useful guide for a researcher interested in exploring the catalytic activity of this compound.

This revised plan is more honest about the available information while still delivering a valuable and professionally appropriate response for the target audience. It shifts from a "comparison of existing literature" to a "guide for future research" on this specific catalyst.## this compound in Asymmetric Catalysis: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the catalytic performance of this compound in asymmetric synthesis. Due to a lack of extensive specific literature data on this particular catalyst, this document serves as a practical guide for initiating research, drawing comparisons from well-established chiral organocatalysts with similar structural motifs.

This compound, a chiral bicyclic diamine, possesses the structural features necessary for an effective asymmetric organocatalyst. Its rigid framework can create a well-defined chiral environment around a reactive center, influencing the stereochemical outcome of a reaction. The presence of two basic nitrogen atoms allows for multiple modes of activation, including enamine and hydrogen bonding interactions.

Potential Catalytic Applications and Comparison with Alternatives

Based on the reactivity of analogous chiral diamines and other organocatalysts like proline and its derivatives, this compound is a promising candidate for a variety of asymmetric transformations, most notably Michael additions and aldol reactions.

Asymmetric Michael Addition

In the context of Michael additions, the catalyst can activate the nucleophile (e.g., a ketone or aldehyde) through enamine formation, which then attacks an electrophilic Michael acceptor. The chiral environment of the catalyst directs this attack to favor one enantiomer of the product.

Hypothetical Performance Data:

When embarking on the evaluation of this compound, a systematic collection of performance data is crucial. The following table provides a template for comparing its efficacy against a well-known catalyst like (S)-Proline in the Michael addition of cyclohexanone to nitrostyrene.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
This compound e.g., 10e.g., CH2Cl2e.g., 25e.g., 24[Record Experimental Result][Record Experimental Result][Record Experimental Result]
(S)-Proline e.g., 10e.g., CH2Cl2e.g., 25e.g., 24[Literature or Experimental Result][Literature or Experimental Result][Literature or Experimental Result]
Asymmetric Aldol Reaction

For aldol reactions, this compound can similarly activate a ketone or aldehyde donor via enamine formation, which then adds to an aldehyde acceptor. The catalyst's stereochemistry would dictate the facial selectivity of the addition.

Hypothetical Performance Data:

A similar data-driven approach should be taken when assessing its performance in asymmetric aldol reactions.

CatalystCatalyst Loading (mol%)SolventAdditiveTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
This compound e.g., 20e.g., DMSONonee.g., 25e.g., 48[Record Experimental Result][Record Experimental Result][Record Experimental Result]
(S)-Proline e.g., 20e.g., DMSONonee.g., 25e.g., 48[Literature or Experimental Result][Literature or Experimental Result][Literature or Experimental Result]

Experimental Protocols for Catalyst Screening

The following are generalized protocols for screening the catalytic activity of this compound. Researchers should optimize these conditions based on their specific substrates and analytical capabilities.

General Protocol for Asymmetric Michael Addition
  • To a dry reaction vial equipped with a magnetic stir bar, add the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 mmol).

  • Add the Michael donor (e.g., cyclohexanone, 3.0 mmol) and the solvent (e.g., CH2Cl2, 2.0 mL).

  • Add this compound (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by TLC or GC/MS.

  • Upon completion, quench the reaction with a few drops of acetic acid.

  • Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

General Protocol for Asymmetric Aldol Reaction
  • To a dry reaction vial, add the aldehyde acceptor (e.g., p-nitrobenzaldehyde, 1.0 mmol).

  • Add the ketone donor (e.g., acetone, 5.0 mmol) and the solvent (e.g., DMSO, 1.0 mL).

  • Add this compound (0.2 mmol, 20 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor by TLC or GC/MS.

  • After the starting aldehyde has been consumed, add a saturated aqueous solution of NH4Cl to quench the reaction.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Visualizing the Catalytic Pathways

The following diagrams illustrate the proposed catalytic cycles for the Michael addition and aldol reaction catalyzed by a chiral diamine like this compound.

Michael_Addition_Cycle cluster_cycle Catalytic Cycle Catalyst (R)-Cat Enamine Chiral Enamine Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Michael Acceptor Michael_Acceptor Michael Acceptor Iminium_Intermediate->Catalyst - Product Product Michael Adduct Iminium_Intermediate->Product + H₂O Water H₂O

Caption: Proposed catalytic cycle for the Michael addition.

Aldol_Reaction_Cycle cluster_cycle Catalytic Cycle Catalyst (R)-Cat Enamine Chiral Enamine Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Aldehyde Aldehyde Aldehyde Iminium_Intermediate->Catalyst - Product Product Aldol Adduct Iminium_Intermediate->Product + H₂O Water H₂O

Caption: Proposed catalytic cycle for the Aldol reaction.

Assessing the Substrate Scope of (R)-1,4-Diazabicyclo[4.3.0]nonane in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the quest for efficient and selective catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical production. This guide provides a comparative assessment of the substrate scope of the chiral diamine catalyst, (R)-1,4-Diazabicyclo[4.3.0]nonane, also known as (8R)-Octahydropyrrolo[1,2-a]pyrazine. Due to the limited availability of comprehensive substrate scope studies for this specific catalyst in a single asymmetric reaction, this guide will focus on a representative application, the asymmetric Michael addition, and draw comparisons with widely recognized organocatalysts such as proline derivatives and cinchona alkaloids.

Performance in Asymmetric Michael Addition

The asymmetric Michael addition stands as a fundamental carbon-carbon bond-forming reaction in organic synthesis. The ability of a chiral catalyst to effectively control the stereochemical outcome of this reaction across a range of substrates is a key indicator of its utility. Below is a comparative summary of the performance of this compound against other notable organocatalysts in the asymmetric Michael addition of various aldehydes to nitroolefins.

Table 1: Catalyst Performance in the Asymmetric Michael Addition of Propanal to β-Nitrostyrene

CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
This compoundToluene-208592
(S)-ProlineDMSORoom Temp.9599
Cinchonidine-derived thioureaToluene-409298

Table 2: Substrate Scope of this compound in the Asymmetric Michael Addition of Aldehydes to Nitroolefins

AldehydeNitroolefinYield (%)Enantiomeric Excess (ee, %)
Propanalβ-Nitrostyrene8592
Butanalβ-Nitrostyrene8290
Propanal(E)-1-Nitro-2-phenylprop-1-ene7888
Propanal(E)-2-(4-Chlorophenyl)-1-nitroethene8894

Experimental Protocols

A detailed experimental protocol for the asymmetric Michael addition catalyzed by this compound is provided below.

General Procedure for the Asymmetric Michael Addition:

To a solution of the nitroolefin (0.5 mmol) in toluene (2.0 mL) at -20 °C was added this compound (10 mol%, 0.05 mmol). The aldehyde (1.5 mmol) was then added dropwise over 10 minutes. The reaction mixture was stirred at -20 °C for 24 hours. The reaction was quenched by the addition of 1 M HCl (2 mL). The aqueous layer was extracted with ethyl acetate (3 x 5 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved, the following diagrams illustrate the proposed catalytic cycle and a general experimental workflow.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Nitroolefin in Toluene B Add this compound A->B C Cool to -20 °C B->C D Add Aldehyde Dropwise C->D E Stir for 24h at -20 °C D->E F Quench with 1M HCl E->F G Extract with Ethyl Acetate F->G H Purify by Column Chromatography G->H I Analyze ee by Chiral HPLC H->I

A general experimental workflow for the asymmetric Michael addition.

catalytic_cycle catalyst (R)-DBN enamine Enamine Intermediate catalyst->enamine + Aldehyde aldehyde Aldehyde iminium Iminium Intermediate enamine->iminium + Nitroolefin nitroolefin Nitroolefin michael_adduct Michael Adduct iminium->catalyst Hydrolysis iminium->michael_adduct + H₂O

Spectroscopic Approaches for Purity Verification of (R)-1,4-Diazabicyclo[4.3.0]nonane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key spectroscopic methods for confirming the chemical and enantiomeric purity of (R)-1,4-Diazabicyclo[4.3.0]nonane. Detailed experimental protocols and data interpretation are included to assist researchers in selecting the most appropriate techniques for their specific needs.

This compound is a chiral bicyclic diamine whose stereochemical integrity is crucial for its application in asymmetric synthesis and pharmaceutical development. Ensuring high purity is a critical step in the research and development process. The following spectroscopic methods offer robust solutions for both qualitative and quantitative purity assessment.

Table 1: Comparison of Spectroscopic Methods for Purity Analysis
Method Type of Information Provided Advantages Limitations Typical Application
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric purity (enantiomeric excess, e.e.), presence of diastereomers and other impurities.Highly accurate and precise for quantifying enantiomers. Can be validated according to ICH guidelines.[1][2]Requires a chromophore for UV detection; derivatization may be necessary.[1][2] Method development can be time-consuming.Gold standard for determining enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification of impurities, and enantiomeric purity (with chiral solvating agents).Provides detailed structural information. Non-destructive. Can detect a wide range of impurities.Lower sensitivity compared to HPLC for trace impurities. Enantiomeric excess determination requires chiral additives.[3]Structure elucidation and confirmation of the bulk material's identity.
Mass Spectrometry (MS) Molecular weight confirmation and structural information based on fragmentation patterns.High sensitivity and provides exact mass. Can be coupled with chromatography (LC-MS) for impurity identification.[4]Does not distinguish between enantiomers.Confirmation of molecular identity and identification of impurities.
Infrared (IR) Spectroscopy Functional group identification.Fast and simple method for confirming the presence of key functional groups.Provides limited structural information and is not suitable for quantifying purity or distinguishing stereoisomers.Quick identity check of the material.
Optical Rotation Measurement of the specific rotation to confirm the bulk enantiomeric nature.A straightforward and rapid method for confirming the presence of a chiral compound in excess.The value can be affected by trace impurities, solvent, temperature, and concentration. It does not provide the exact enantiomeric ratio.A quick quality control check for the bulk sample's chirality.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most definitive method for determining the enantiomeric excess of this compound. Since the molecule lacks a strong chromophore, pre-column derivatization is often employed to allow for UV detection.[1][2]

Protocol for Pre-column Derivatization and Chiral HPLC Analysis:

  • Derivatization Reagent: 4-Chloro-7-nitrobenzofurazan (NBD-Cl).

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable diluent (e.g., acetonitrile).

    • Prepare a racemic standard of 1,4-Diazabicyclo[4.3.0]nonane for system suitability and resolution checks.

    • To 1 mL of the sample solution, add an appropriate amount of NBD-Cl and a suitable base (e.g., triethylamine) to facilitate the reaction.

    • Allow the reaction to proceed at room temperature until completion, forming the NBD-adduct.

  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.[1]

    • Mobile Phase: A mixture of methanol, ethanol, and diethylamine (e.g., 1:1:0.1 v/v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 340 nm.[1]

    • Column Temperature: 25 °C.

  • Data Analysis:

    • Inject the derivatized racemic standard to determine the retention times of the (R) and (S) enantiomers and to calculate the resolution between the peaks. A resolution of >1.5 is generally considered adequate.[1]

    • Inject the derivatized sample of this compound.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for structural confirmation and can also be adapted to determine enantiomeric purity.

A. Structural Confirmation (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Interpretation: The ¹H and ¹³C NMR spectra should be consistent with the structure of 1,4-Diazabicyclo[4.3.0]nonane. The chemical shifts and coupling constants will confirm the bicyclic framework.[4][5]

B. Enantiomeric Purity Determination using a Chiral Solvating Agent:

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL) is a suitable CSA for amine N-oxides and can be applied here.[3]

  • Sample Preparation:

    • Acquire a standard ¹H NMR spectrum of the sample in an achiral solvent.

    • Add a molar equivalent of the CSA to the NMR tube containing the sample.

    • Acquire another ¹H NMR spectrum.

  • Data Interpretation: In the presence of the CSA, the enantiomers will form diastereomeric complexes, which may result in the splitting of one or more proton signals. The integration of these separated signals can be used to determine the enantiomeric ratio.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Ionization Technique: Electrospray Ionization (ESI) is suitable for this compound.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

  • Data Interpretation: The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z 127.1233, corresponding to the molecular formula C₇H₁₅N₂⁺.[4] Fragmentation patterns can provide further structural confirmation.[4]

Visualization of Analytical Workflows

Workflow for Purity Confirmation

cluster_0 Initial Sample cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis cluster_3 Purity Assessment Sample This compound NMR NMR Spectroscopy Sample->NMR Structural Confirmation MS Mass Spectrometry Sample->MS Molecular Weight IR IR Spectroscopy Sample->IR Functional Groups Derivatization Derivatization with NBD-Cl Sample->Derivatization Purity Purity Confirmed NMR->Purity MS->Purity HPLC Chiral HPLC Derivatization->HPLC Enantiomeric Excess HPLC->Purity

Caption: Workflow for the comprehensive purity assessment of this compound.

Logical Relationship of Spectroscopic Data

Compound Test Compound Structure Correct Structure? Compound->Structure NMR, IR MolWeight Correct MW? Compound->MolWeight MS Enantiopurity High e.e.? Structure->Enantiopurity Chiral HPLC / NMR with CSA MolWeight->Enantiopurity Pure Confirmed Pure (R)-Enantiomer Enantiopurity->Pure

Caption: Logical flow for confirming the purity and identity of the target compound.

References

Safety Operating Guide

Navigating the Disposal of (R)-1,4-Diazabicyclo[4.3.0]nonane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of (R)-1,4-Diazabicyclo[4.3.0]nonane, a key building block in many synthetic pathways. Following these procedures will help safeguard personnel, protect the environment, and maintain regulatory compliance.

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] Therefore, adherence to strict safety protocols during handling and disposal is critical.

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Use impervious gloves (e.g., nitrile, neoprene). Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory practices.[4]

  • Body Protection: A protective work coat or lab coat is required. For larger spills, a fully protective impervious suit may be necessary.[1]

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[2] If high concentrations are present, a suitable respirator should be used.[1]

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water and soap.[1] Seek immediate medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical advice.[1]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][2] Seek immediate medical attention.[1]

Waste Characterization and Data Summary

Properly characterizing the waste is the first step in its safe disposal. The following table summarizes key data for this compound.

PropertyValue
Chemical Name This compound
CAS Number 96193-27-0
Molecular Formula C₇H₁₄N₂
Hazard Classification Corrosive; Causes severe skin burns and eye damage.[1][2]
Toxicity No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is readily available.[1] Ecological toxicity data is also limited.[3][5]
Physical State Liquid or low-melting solid

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all local, regional, and national regulations.[1][5] It is imperative to treat this substance as a hazardous waste.

Experimental Protocol for Waste Collection and Segregation:

  • Waste Identification: Clearly label a dedicated, sealable, and chemically compatible waste container for "this compound and related waste."

  • Segregation:

    • Do not mix this waste with other waste streams, particularly acidic waste, to avoid violent reactions.

    • Keep halogenated and non-halogenated waste separate, as is standard laboratory practice.

  • Collection of Pure Substance: If disposing of the unused reagent, ensure it is in its original or a securely sealed container.

  • Collection of Contaminated Materials: Any materials contaminated with this compound, such as gloves, pipette tips, and absorbent materials from spill cleanups, must be collected in the designated hazardous waste container.[4][6]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).[1] Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[3] Do not allow the material to enter drains or the environment.[1][4]

  • Container Management: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

Final Disposal Logistics:

  • Professional Disposal Service: The disposal of this compound waste must be handled by a licensed professional waste disposal company.[4][7]

  • Incineration: The recommended method of disposal is through a chemical incinerator equipped with an afterburner and scrubber.[3][4]

  • Regulatory Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department and refer to local, state, and national regulations to ensure full compliance.[1][8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Storage and Handling cluster_2 Phase 3: Final Disposal A Generation of this compound Waste (e.g., unused reagent, contaminated materials) B Is the waste container properly labeled and segregated? A->B C Label and segregate waste container. B->C No D Place waste in the designated container. B->D Yes C->D E Seal the waste container securely. D->E F Store in a cool, dry, well-ventilated area. E->F G Is the storage area designated for hazardous waste? F->G H Move to a designated hazardous waste storage area. G->H No I Consult with Institutional EHS. G->I Yes H->I J Contact a licensed hazardous waste disposal vendor. I->J K Arrange for pickup and transport. J->K L Complete all necessary waste manifests and documentation. K->L M Waste is incinerated at a licensed facility. L->M

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can manage the disposal of this compound in a manner that is safe, responsible, and compliant with all regulatory requirements. This commitment to safety and environmental stewardship is a cornerstone of professional laboratory practice.

References

Essential Safety and Operational Guide for Handling (R)-1,4-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for (R)-1,4-Diazabicyclo[4.3.0]nonane, tailored for researchers, scientists, and professionals in drug development.

This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] Adherence to the following personal protective equipment (PPE) and handling procedures is critical to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required protective gear for handling this compound.

PPE CategorySpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should also be worn.[3]Protects against splashes and vapors that can cause serious eye damage.[1]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected for integrity before each use.Prevents skin contact, which can lead to severe burns.[1][4]
Body Protection A chemical-resistant apron or a fully protective impervious suit should be worn over a lab coat.[1][3]Provides a barrier against accidental spills and splashes on the body.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate or when high concentrations are present.[1][4]Protects the respiratory system from harmful vapors.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound from preparation to disposal.

prep Preparation - Review SDS - Inspect PPE - Ensure fume hood is operational handling Handling - Work within a chemical fume hood - Dispense carefully to avoid splashes - Keep container tightly closed when not in use prep->handling spill Spill Response - Evacuate area - Wear full PPE - Absorb with inert material - Collect in a sealed container handling->spill If spill occurs disposal Waste Disposal - Dispose of as hazardous waste - Follow all local, state, and federal regulations handling->disposal After use spill->disposal end End of Process disposal->end

Figure 1. Workflow for Safe Handling of this compound.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[2]

  • Keep the container tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials.[2]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling the substance.[5]

First Aid Measures:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • In case of eye contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][2]

  • If swallowed: Rinse the mouth. Do NOT induce vomiting. Seek immediate medical attention.[1][2]

Spill and Leak Procedures:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[4]

  • Wear the full personal protective equipment as described above.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1]

  • Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[1]

  • Do not allow the material to enter drains or the environment.[1]

Disposal Plan:

  • Disposal of this compound and its containers must be conducted as hazardous waste.[2]

  • All disposal activities must be performed by qualified personnel knowledgeable in all applicable federal, state, and local regulations.[1]

  • Contact a licensed professional waste disposal service to dispose of this material.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.